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  • Product: 3-(Aminomethyl)-2,4-difluoroaniline
  • CAS: 683744-94-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(Aminomethyl)-2,4-difluoroaniline: A Key Building Block for Modern Drug Discovery

Abstract 3-(Aminomethyl)-2,4-difluoroaniline is a highly functionalized aromatic amine that has emerged as a valuable building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(Aminomethyl)-2,4-difluoroaniline is a highly functionalized aromatic amine that has emerged as a valuable building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring two activating fluorine atoms and two distinct amine functionalities, offers a versatile scaffold for creating complex molecular architectures with tailored pharmacological profiles. This guide provides a comprehensive technical overview of 3-(Aminomethyl)-2,4-difluoroaniline, including its core physicochemical properties, a logical synthetic approach, detailed characterization methods, and its strategic application in the design of novel therapeutics. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this important chemical entity.

Introduction: The Strategic Importance of Fluorinated Anilines

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, renowned for its ability to modulate key pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine's high electronegativity can enhance binding affinity to target proteins, block sites of metabolic degradation, and improve bioavailability.[3] Anilines, in turn, are fundamental precursors in the synthesis of a vast array of pharmaceuticals.[4][5]

3-(Aminomethyl)-2,4-difluoroaniline represents a convergence of these two powerful motifs. The difluoro-substitution pattern on the aniline ring significantly influences the electronic properties and basicity of the anilino nitrogen, while the aminomethyl group provides a reactive handle for further synthetic elaboration. This dual functionality makes it a particularly attractive intermediate for constructing libraries of compounds in early-stage drug discovery and for the targeted synthesis of advanced clinical candidates. This guide will delve into the essential technical details of this compound, providing a framework for its effective application in research and development.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in synthesis and formulation. The key identifiers and characteristics of 3-(Aminomethyl)-2,4-difluoroaniline are summarized below.

PropertyValueSource / Method
IUPAC Name (3-Amino-2,6-difluorophenyl)methanamineIUPAC Nomenclature
CAS Number 683744-94-7EPA[6]
Molecular Formula C₇H₈F₂N₂Elemental Composition
Molecular Weight 170.15 g/mol Calculated
Appearance Expected to be a liquid or low-melting solidInferred from similar anilines[7]
Solubility Expected to be soluble in organic solvents (e.g., DMSO, Methanol)Inferred from related structures

Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthesis routes for 3-(Aminomethyl)-2,4-difluoroaniline are not extensively published, a robust synthetic strategy can be rationally designed based on established methodologies for the functionalization of difluoroanilines. The most logical approach involves a multi-step sequence starting from the commercially available 2,4-difluoroaniline.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the nitration of the starting aniline, followed by reduction of the newly introduced nitro group to an amine, and subsequent functionalization. A more direct and selective approach, however, would be the direct cyanation of a protected aniline followed by reduction. A highly logical route is the reduction of a nitrile precursor, which can be synthesized from the corresponding brominated intermediate.

Step-by-Step Protocol:

  • Bromination of 2,4-Difluoroaniline: Selective bromination at the 3-position can be achieved using a mild brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as acetonitrile. The directing effects of the amino group and fluorine atoms favor substitution at this position.

  • Cyanation of 3-Bromo-2,4-difluoroaniline: The bromo-intermediate can be converted to the corresponding nitrile (3-cyano-2,4-difluoroaniline) via a palladium-catalyzed cyanation reaction, using a cyanide source like zinc cyanide (Zn(CN)₂) and a palladium catalyst such as Pd(PPh₃)₄.

  • Reduction of the Nitrile: The final step is the reduction of the nitrile group to the primary amine (aminomethyl group). This can be accomplished using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent (e.g., THF) or through catalytic hydrogenation using a catalyst like Raney Nickel under a hydrogen atmosphere.

This proposed workflow is illustrated in the diagram below.

G cluster_0 Proposed Synthesis of 3-(Aminomethyl)-2,4-difluoroaniline A 2,4-Difluoroaniline B 3-Bromo-2,4-difluoroaniline A->B NBS, Acetonitrile C 3-Cyano-2,4-difluoroaniline B->C Zn(CN)₂, Pd(PPh₃)₄ D 3-(Aminomethyl)-2,4-difluoroaniline C->D LiAlH₄, THF or H₂/Raney Ni

A plausible synthetic route to the target compound.

Spectroscopic Characterization

The structural elucidation of 3-(Aminomethyl)-2,4-difluoroaniline relies on a combination of standard spectroscopic techniques. Based on its structure, the following spectral data would be expected:

  • ¹H NMR: The proton NMR spectrum would be complex due to fluorine-proton coupling. One would expect to see distinct signals for the two aromatic protons, the benzylic CH₂ protons of the aminomethyl group, and the protons of the two NH₂ groups. The aromatic signals would appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct carbon signals. The signals for the carbons bonded to fluorine would appear as doublets due to one-bond C-F coupling, which is typically large.

  • ¹⁹F NMR: The fluorine NMR would show two distinct signals for the two non-equivalent fluorine atoms, likely appearing as complex multiplets due to F-F and F-H coupling.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 170.15, corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amines (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, and C-F stretching (typically in the range of 1100-1300 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-(Aminomethyl)-2,4-difluoroaniline lies in its utility as a versatile scaffold for synthesizing novel drug candidates. The two distinct amine groups offer differential reactivity, allowing for selective functionalization.

  • Aniline Nitrogen: The aromatic amine can be used in reactions such as amide bond formation, sulfonamide synthesis, and as a nucleophile in substitution reactions to build more complex heterocyclic systems.

  • Aminomethyl Group: The primary aliphatic amine is more basic and can be readily acylated, alkylated, or used as a key pharmacophoric element to interact with biological targets, such as forming salt bridges with acidic residues in a protein's active site.

The difluoro substitution pattern is particularly advantageous. It serves to lower the pKa of the anilino nitrogen, making it less prone to oxidation and a better participant in certain coupling reactions. This fluorination can also be a key element for improving the metabolic stability of the final drug molecule.[3] Many kinase inhibitors and other targeted therapies utilize fluorinated aniline cores to enhance their pharmacological properties.[1]

G cluster_1 Role in Drug Design cluster_aniline Aniline Functionalization cluster_aminomethyl Aminomethyl Functionalization Core 3-(Aminomethyl)-2,4-difluoroaniline Core Aniline Aniline (NH₂) Core->Aniline Aminomethyl Aminomethyl (CH₂NH₂) Core->Aminomethyl Amide Amide Aniline->Amide Amide Bond Formation Heterocycle Heterocycle Aniline->Heterocycle Heterocycle Synthesis SaltBridge SaltBridge Aminomethyl->SaltBridge Salt Bridge Formation (Pharmacophore) Linker Linker Aminomethyl->Linker Linker Attachment

Functionalization pathways from the core scaffold.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 3-(Aminomethyl)-2,4-difluoroaniline. Based on the safety data for the closely related 2,4-difluoroaniline, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[8][9]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][10] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data for this compound is limited, related anilines are known to be harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[11] Assume this compound has similar hazards and handle accordingly.

Conclusion

3-(Aminomethyl)-2,4-difluoroaniline stands as a potent and versatile building block for the modern medicinal chemist. Its carefully orchestrated arrangement of fluorine atoms and dual amine functionalities provides a rich platform for synthetic innovation. By understanding its fundamental properties, rational synthetic approaches, and strategic applications, researchers can leverage this compound to accelerate the discovery and development of next-generation therapeutics.

References

  • U.S. Environmental Protection Agency. 3-(Aminomethyl)-2,4-difluoroaniline - Publications - Abstract Sifter.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4-Difluoroaniline.
  • Thermo Fisher Scientific. (1999). SAFETY DATA SHEET: 2,4-Difluoroaniline.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2,4-Difluoroaniline.
  • Benchchem. A Comparative Guide to the Synthesis of 2,4-Difluoroaniline for Researchers and Drug Development Professionals.
  • Cheméo. (2025). 2,4-Difluoroaniline.
  • Priya A, Mahesh Kumar N, Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • Chem-Impex. 2,4-Difluoroaniline.
  • Central Drug House (P) Ltd. (n.d.). 2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PubChem. (2026). 2,4-Difluoroaniline. National Center for Biotechnology Information.
  • SIELC Technologies. (2018). 2,4-Difluoroaniline.
  • Google Patents. (1982). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
  • ResearchGate. (2025). The spectroscopic and quantum chemical studies of 3,4-difluoroaniline.
  • European Patent Office. (n.d.). EP 0001825 B1 - Method of preparing 2,4-difluoroaniline.
  • Semantic Scholar. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing.

Sources

Exploratory

The Strategic Role of 3-(Aminomethyl)-2,4-difluoroaniline in Medicinal Chemistry

The following in-depth technical guide details the medicinal chemistry role, synthetic utility, and strategic application of 3-(Aminomethyl)-2,4-difluoroaniline . [1] Executive Summary In the high-stakes landscape of lea...

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the medicinal chemistry role, synthetic utility, and strategic application of 3-(Aminomethyl)-2,4-difluoroaniline .

[1]

Executive Summary

In the high-stakes landscape of lead optimization, 3-(Aminomethyl)-2,4-difluoroaniline (CAS: 401909-39-5) serves as a "privileged" fluorinated building block.[1] Its value lies not merely in its functional groups but in the electronic and steric environment created by the 2,4-difluoro substitution pattern.[1] This specific arrangement modulates the pKa of the aniline nitrogen, enhances metabolic stability against oxidative deamination, and provides a conformationally restricted vector via the aminomethyl handle.[1] This guide explores its application in designing next-generation kinase inhibitors and fluoroquinolone antibiotics.[1]

Physicochemical Profile & The "Fluorine Effect"[1][2]

The strategic incorporation of fluorine atoms at the 2- and 4-positions relative to the aniline nitrogen fundamentally alters the molecule's behavior compared to its non-fluorinated analogs.[1]

Electronic Modulation (pKa Shift)

The most critical property of this building block is the dramatic reduction in the basicity of the aniline nitrogen due to the strong electron-withdrawing nature of the fluorine atoms (inductive effect,


).[1]
Functional GroupUnsubstituted Aniline (pKa)2,4-Difluoroaniline Core (pKa) Medicinal Chemistry Impact
Aniline (

)
~4.6~2.0 – 2.5 Reduced hERG liability; reduced potential for reactive metabolite formation (e.g., quinone imines).[1]
Aminomethyl (

)
N/A~9.5 – 10.0 Retains high basicity for critical salt-bridge interactions with target proteins (e.g., Asp/Glu residues in kinase pockets).[1]
Metabolic Stability

The 2,4-difluoro substitution pattern blocks two highly reactive positions on the phenyl ring:[1]

  • Position 4 (Para): Typically the primary site for CYP450-mediated hydroxylation.[1] Blocking this with fluorine significantly extends half-life (

    
    ).[1]
    
  • Position 2 (Ortho): Prevents the formation of toxic metabolites and sterically shields the aniline nitrogen from N-acetylation.[1]

Synthetic Pathways: Accessing the Core[1]

Synthesizing the 1,2,3,4-substituted benzene core is challenging due to the "crowded" nature of the 3-position (sandwiched between two fluorines).[1] Standard electrophilic aromatic substitution (EAS) fails because the 3-position is electronically and sterically disfavored.[1]

Two primary routes are employed: Directed Ortho Metalation (DoM) for high-precision lab scale, and Nucleophilic Aromatic Substitution (


)  for scale-up.[1]
Route A: Directed Ortho Metalation (High Precision)

This route leverages the "ortho-directing" power of fluorine to selectively functionalize the difficult 3-position.[1]

Mechanism:

  • Protection: 2,4-Difluoroaniline is protected (e.g., Boc or Pivaloyl) to prevent N-lithiation.[1]

  • Lithiation: Treatment with

    
    -BuLi at -78°C. The C3 proton is the most acidic due to the inductive effect of the two flanking fluorine atoms.[1]
    
  • Formylation: Quenching with DMF yields the aldehyde.[1]

  • Reductive Amination: Conversion of the aldehyde to the aminomethyl group.[1]

Route B: Nitration of Difluorobenzonitrile (Scale-Up)

A classical approach starting from 2,4-difluorobenzonitrile.[1]

  • Nitration: Under forcing conditions, the nitro group is introduced.[1] Note: Regioselectivity can be an issue, often requiring separation of isomers.

  • Reduction: Simultaneous or stepwise reduction of the nitro group (to aniline) and the nitrile (to aminomethyl).[1]

Visualization of Synthetic Logic[1]

Synthesis Figure 1: Directed Ortho Metalation (DoM) Strategy for C3 Functionalization Start 2,4-Difluoroaniline Protected N-Boc-2,4-difluoroaniline Start->Protected Boc2O, THF Lithiated Lithiated Intermediate (Li at C3 position) Protected->Lithiated n-BuLi, -78°C (DoM Effect) Formyl 3-Formyl-N-Boc Intermediate Lithiated->Formyl DMF, Quench Final 3-(Aminomethyl)- 2,4-difluoroaniline Formyl->Final 1. Reductive Amination 2. Deprotection

Medicinal Chemistry Applications

Kinase Inhibitors (Type I/II)

In kinase drug discovery, the aminomethyl group often serves as a "warhead" or a solubilizing tail that reaches into the solvent-exposed region of the ATP-binding pocket.[1]

  • Interaction: The primary amine (

    
    ) forms a salt bridge with conserved acidic residues (e.g., Asp in the DFG motif).[1]
    
  • Selectivity: The 2,4-difluoro motif twists the pendant phenyl ring relative to the core scaffold (e.g., quinazoline or pyrimidine) due to steric repulsion with the aniline NH, locking the drug in a bioactive conformation.[1]

Antibacterials (Fluoroquinolones)

This motif is structurally related to the side chains of advanced fluoroquinolones (e.g., Prulifloxacin analogs).[1] The aminomethyl group mimics the distal amines found in piperazinyl side chains, improving Gram-negative penetration by altering the zwitterionic character of the molecule.[1]

Pharmacophore Mapping

Pharmacophore Figure 2: Pharmacophore Interactions of the 3-(Aminomethyl)-2,4-difluoroaniline Motif Core Aniline Nitrogen F2 2-Fluorine Core->F2 Inductive Effect (-I) F4 4-Fluorine Core->F4 Metabolic Blockade Linker Methylene Bridge Core->Linker Hinge Hinge Region (H-Bond Donor) Core->Hinge H-Bond Interaction Metabolism CYP450 (Blocked Site) F4->Metabolism Inhibits Hydroxylation Amine Terminal Amine (Basic Center) Linker->Amine Solvent Solvent Front (Salt Bridge) Amine->Solvent Ionic Interaction

[1][2]

Experimental Protocol: Synthesis via DoM

Objective: Synthesis of tert-butyl (3-amino-2,6-difluorobenzyl)carbamate (Protected precursor).

Reagents:

  • N-Boc-2,4-difluoroaniline (1.0 eq)[1]

  • 
    -Butyllithium (2.5 M in hexanes, 2.2 eq)[1]
    
  • Dimethylformamide (DMF) (3.0 eq)[1]

  • Sodium Cyanoborohydride (

    
    )[1]
    
  • Ammonium Acetate (

    
    )[1]
    

Step-by-Step Methodology:

  • Cryogenic Lithiation:

    • Charge a flame-dried 3-neck flask with N-Boc-2,4-difluoroaniline in anhydrous THF under Argon.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add

      
      -BuLi dropwise over 20 minutes.[1] Maintain internal temperature below -70°C. Critical: The 3-position proton is acidic, but temperature control is vital to prevent Benzyne formation.[1]
      
    • Stir at -78°C for 1 hour to ensure complete lithiation (formation of the dianion).

  • Formylation:

    • Add anhydrous DMF dropwise to the lithiated species.[1]

    • Allow the reaction to warm to 0°C over 2 hours.

    • Quench with saturated

      
       solution.[1] Extract with EtOAc, dry over 
      
      
      
      , and concentrate to yield the crude aldehyde.[1]
  • Reductive Amination:

    • Dissolve the crude aldehyde in MeOH.[1]

    • Add

      
       (10 eq) and stir for 30 minutes.
      
    • Add

      
       (1.5 eq) portion-wise.[1]
      
    • Stir at room temperature for 12 hours.

    • Workup: Acidify to pH 2 to decompose excess hydride, then basify to pH 10 and extract with DCM.

  • Validation:

    • NMR (

      
      ):  Look for the disappearance of the aldehyde peak (~10 ppm) and appearance of the benzylic methylene doublet (~3.8 ppm).[1]
      
    • LC-MS: Confirm mass

      
      .
      

References

  • Vertex Pharmaceuticals. (2007).[1] Process for producing 2,4-difluoronitrobenzene. WO2007072679A1.[1][2] Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 82504407, 3-(Aminomethyl)-4-(difluoromethoxy)aniline. Link[1]

  • Vanderbilt University. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. Journal of Fluorine Chemistry. Link

  • BenchChem. (2024).[1] A Comparative Guide to the Synthesis of 2,4-Difluoroaniline. Link[1]

Sources

Foundational

An In-Depth Technical Guide to the Electronic Properties of 2,4-Difluoroaniline

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Fluorine in Aniline Scaffolds 2,4-Difluoroaniline is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorine in Aniline Scaffolds

2,4-Difluoroaniline is a critical building block in modern medicinal chemistry and materials science.[1][2] The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of the aniline scaffold, the placement of two fluorine atoms at the 2- and 4-positions introduces a unique set of electronic characteristics that are leveraged by drug designers and material scientists. This guide provides a comprehensive exploration of these electronic properties, offering both theoretical underpinnings and practical experimental methodologies for their characterization. Understanding the nuanced electronic effects of this substitution pattern is paramount for the rational design of novel pharmaceuticals, agrochemicals, and advanced materials.[3]

The Electronic Influence of 2,4-Difluoro Substitution: A Dance of Inductive and Resonance Effects

The electronic character of the 2,4-difluoroaniline molecule is dominated by the interplay between the strong inductive electron-withdrawing nature of the fluorine atoms and their weaker resonance electron-donating capabilities. This dynamic is further influenced by the electron-donating amino group.

Inductive and Resonance Effects

The high electronegativity of fluorine results in a strong inductive effect (-I), pulling electron density away from the aromatic ring through the sigma bonds. This effect is most pronounced at the carbons directly bonded to the fluorine atoms (C2 and C4) and diminishes with distance.

Simultaneously, the lone pairs on the fluorine atoms can participate in resonance (+R), donating electron density into the pi-system of the benzene ring. However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of the highly electronegative fluorine, this resonance effect is significantly weaker than the inductive effect.

The amino group (-NH2) is a strong activating group, donating electron density into the ring via a significant +R effect, which opposes the electron-withdrawing nature of the fluorine atoms.

A visual representation of these competing electronic forces is provided in the diagram below.

Caption: Inductive vs. Resonance Effects in 2,4-Difluoroaniline.

Hammett and Taft Constants

The electronic influence of substituents can be quantified using Hammett (σ) and Taft (σ*) constants.[4][5] These parameters provide a measure of the electron-donating or electron-withdrawing nature of a substituent at different positions on an aromatic ring. For the fluorine substituent, the following values are generally accepted:

ConstantValueInterpretation
σmeta 0.34Strong electron-withdrawing inductive effect.
σpara 0.05Weak overall effect due to partial cancellation of the strong -I effect by the +R effect.

In 2,4-difluoroaniline, the fluorine at the 2-position (ortho to the amino group) primarily exerts a strong inductive pull, while the fluorine at the 4-position (para) has its inductive effect partially offset by resonance. The cumulative effect of these two fluorine atoms significantly reduces the electron density of the aromatic ring and the basicity of the amino group compared to unsubstituted aniline.

Key Electronic Properties and Their Characterization

A summary of the key electronic properties of 2,4-difluoroaniline is presented in the table below, followed by a detailed discussion and experimental protocols for their determination.

PropertyValueMethod
pKa of conjugate acid 3.26 (Predicted)[1][6]Potentiometric Titration
Ionization Energy 8.54 eV[7]Photoelectron Spectroscopy
HOMO-LUMO Gap 5.2186 eV[5]DFT Calculation
Chemical Hardness (η) 2.6093[5]DFT Calculation
Electrophilicity Index (ω) 2.3371[5]DFT Calculation
Basicity and pKa

The introduction of two electron-withdrawing fluorine atoms significantly decreases the basicity of the amino group in 2,4-difluoroaniline compared to aniline (pKa of aniline's conjugate acid is ~4.6). This is due to the delocalization of the nitrogen lone pair into the electron-deficient aromatic ring, making it less available for protonation. The predicted pKa of the 2,4-difluoroanilinium ion is 3.26.[1][6]

This protocol outlines the determination of the pKa of 2,4-difluoroaniline's conjugate acid using potentiometric titration.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve 2,4-difluoroaniline in deionized water to a known concentration (e.g., 10 mM) prep2 Add a supporting electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength prep1->prep2 titrate1 Calibrate pH meter with standard buffers (pH 4, 7, 10) prep2->titrate1 titrate2 Titrate the aniline solution with a standardized strong acid (e.g., 0.1 M HCl) titrate1->titrate2 titrate3 Record pH after each incremental addition of titrant titrate2->titrate3 analysis1 Plot pH vs. volume of titrant titrate3->analysis1 analysis2 Determine the equivalence point (point of maximum slope) analysis1->analysis2 analysis3 The pH at the half-equivalence point is equal to the pKa analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a ~10 mM solution of 2,4-difluoroaniline in deionized water. Add a supporting electrolyte, such as 0.1 M KCl, to maintain a constant ionic strength throughout the titration.

  • Titrant Preparation: Prepare and standardize a 0.1 M solution of a strong acid (e.g., HCl).

  • Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). Place the 2,4-difluoroaniline solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the value. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the recorded pH values against the volume of HCl added. Determine the equivalence point, which is the point of steepest inflection on the titration curve. The volume of titrant at the half-equivalence point corresponds to the point where half of the aniline has been protonated. The pH at this half-equivalence point is equal to the pKa of the anilinium ion.

Spectroscopic Properties: A Window into Electron Distribution

NMR spectroscopy is an indispensable tool for probing the electronic environment of a molecule. The chemical shifts (δ) and coupling constants (J) of ¹H, ¹³C, and ¹⁹F nuclei in 2,4-difluoroaniline provide detailed information about the electron density at each position.

The ¹H NMR spectrum of 2,4-difluoroaniline shows distinct signals for the aromatic protons and the amino protons. The electron-withdrawing fluorine atoms and the electron-donating amino group create a complex splitting pattern. A representative ¹H NMR spectrum shows signals around 6.75 ppm, 6.67 ppm, and 3.59 ppm.[8]

In the ¹³C NMR spectrum, the carbons directly attached to the fluorine atoms will exhibit large one-bond C-F coupling constants (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the inductive and resonance effects of both the fluorine and amino substituents.

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[9] The spectrum of 2,4-difluoroaniline will show two distinct signals for the non-equivalent fluorine atoms at the 2- and 4-positions. These signals will be split by coupling to the aromatic protons and to each other.

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the 2,4-difluoroaniline sample (e.g., CDCl₃, DMSO-d₆).

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 2,4-difluoroaniline for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Redox Behavior: Susceptibility to Oxidation

This protocol provides a general framework for studying the oxidative behavior of 2,4-difluoroaniline.

G cluster_setup Electrochemical Cell Setup cluster_measurement Voltammetric Scan cluster_analysis Data Interpretation setup1 Three-electrode system: Working (e.g., Glassy Carbon), Reference (e.g., Ag/AgCl), Counter (e.g., Pt wire) setup2 Prepare an electrolyte solution (e.g., 0.1 M Bu₄NPF₆ in acetonitrile) setup1->setup2 setup3 Dissolve 2,4-difluoroaniline in the electrolyte solution setup2->setup3 measure1 Deoxygenate the solution by bubbling with N₂ or Ar setup3->measure1 measure2 Perform a cyclic potential scan from a non-oxidizing potential to a potential sufficient to induce oxidation measure1->measure2 measure3 Record the resulting current vs. potential plot (voltammogram) measure2->measure3 analysis1 Identify the anodic peak potential (Epa) corresponding to the oxidation of the aniline measure3->analysis1 analysis2 Determine the reversibility of the redox process by examining the presence and position of a corresponding cathodic peak analysis1->analysis2

Sources

Exploratory

pKa values and basicity of 3-(Aminomethyl)-2,4-difluoroaniline

Technical Whitepaper: Physicochemical Profiling of 3-(Aminomethyl)-2,4-difluoroaniline Executive Summary 3-(Aminomethyl)-2,4-difluoroaniline is a critical intermediate in the synthesis of kinase inhibitors and fluorinate...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of 3-(Aminomethyl)-2,4-difluoroaniline

Executive Summary

3-(Aminomethyl)-2,4-difluoroaniline is a critical intermediate in the synthesis of kinase inhibitors and fluorinated antibiotics.[1] Its utility stems from the specific electronic modulation provided by the fluorine substituents, which drastically alter the basicity and lipophilicity of the parent aniline and benzylamine scaffolds.[1]

This guide provides an in-depth analysis of the molecule's ionization profile.[1] Unlike standard amines, this compound exhibits a "fluorine sandwich" effect that suppresses basicity.

Core Physicochemical Profile (Predicted):

  • pKa₁ (Aniline-NH₂): 2.8 – 3.3 (Very Weak Base)[1]

  • pKa₂ (Aliphatic-NH₂): 7.6 – 8.2 (Moderate Base)[1]

  • Physiological State (pH 7.4): Predominantly Mono-cationic (+1).[1]

  • Permeability Window: Optimal passive diffusion expected at pH > 8.5.[1]

Structural Analysis & Theoretical pKa Prediction

To accurately predict the behavior of this molecule, we must deconstruct it into its functional pharmacophores and apply Hammett substituent constants (


) and inductive logic.
The "Fluorine Sandwich" Effect

The molecule features two basic centers affected by strong electron-withdrawing groups (EWG).[1]

  • Center A: The Aniline Nitrogen (N1) [1]

    • Environment: Flanked by Fluorine at C2 (ortho) and C4 (para).[1]

    • Effect: The ortho-fluorine exerts a strong inductive (-I) effect, pulling electron density from the ring and destabilizing the protonated ammonium form.[1] The para-fluorine contributes further resonance donation (+R) but is dominated by the inductive withdrawal in terms of basicity.[1]

    • Baseline: Aniline pKa = 4.6.[1]

    • Shift: 2,4-difluoro substitution typically lowers pKa by ~1.5–2.0 units.[1]

    • Prediction: pKa ≈ 2.8 – 3.3 .

  • Center B: The Aminomethyl Nitrogen (N3') [1]

    • Environment: The methylene bridge is attached at C3.[1] Relative to this attachment, the fluorines are at C2 and C4.[2] This places the basic center in a di-ortho relationship with the fluorines (a "fluorine sandwich").[1]

    • Effect: While the methylene spacer (-CH₂-) attenuates the inductive pull, the proximity of two ortho-fluorines creates a significant electrostatic field that destabilizes the positive charge on the ammonium.[1]

    • Baseline: Benzylamine pKa = 9.5.[1]

    • Shift: A single ortho-F drops pKa to ~8.[1]6. A second ortho-F (sandwich) drops it further.[1]

    • Prediction: pKa ≈ 7.6 – 8.2 .

Ionization Pathway Diagram

The following diagram illustrates the sequential deprotonation events.

IonizationPathway Dication Species A: Dication (+2) (pH < 2.0) Both NH3+ protonated Monocation Species B: Monocation (+1) (pH 3.5 - 7.0) Aniline neutral, Aliphatic NH3+ Dication->Monocation pKa1 ~ 3.0 (Loss of Aniline H+) Neutral Species C: Neutral (0) (pH > 8.5) Both amines neutral Monocation->Neutral pKa2 ~ 7.9 (Loss of Aliphatic H+)

Figure 1: The molecule transitions from a dication to a monocation (the dominant species at physiological pH) and finally to a neutral species under basic conditions.[1]

Experimental Determination Protocols

Due to the wide gap between pKa₁ (~3.[1]0) and pKa₂ (~7.9), a single method may not provide sufficient resolution. The following "Self-Validating Protocol" ensures data integrity.

Method A: Potentiometric Titration (For pKa₂)

Best for the aliphatic amine (pKa ~8).[1]

  • Preparation: Dissolve 2-3 mg of the compound in 20 mL of 0.15 M KCl (ionic strength adjustor).

  • Acidification: Add HCl to lower starting pH to ~2.5.

  • Titration: Titrate with standardized KOH (0.1 M) under inert gas (Argon) to prevent carbonate formation.

  • Data Analysis: Use Bjerrum plots to identify the inflection point at pH ~8.[1]

    • Note: The inflection for the aniline (pKa ~3) may be obscured by the solvent blank (water) titration curve.[1]

Method B: UV-Metric Titration (For pKa₁)

Best for the aromatic amine (pKa ~3) where potentiometry fails due to low sensitivity.[1]

  • Principle: The conjugation of the aniline ring changes significantly upon protonation/deprotonation, causing a shift in

    
    .[1]
    
  • Workflow:

    • Prepare a 50 µM stock solution in a buffer series ranging from pH 1.0 to 6.0.[1]

    • Measure UV absorbance (200–400 nm) at each pH step.[1]

    • Plot Absorbance vs. pH at the

      
       shift (likely ~280 nm).[1]
      
    • The inflection point of the sigmoidal curve represents the precise pKa₁.[1]

Workflow Logic Diagram

ExperimentalWorkflow Start Start: pKa Determination SolubilityCheck Check Aqueous Solubility Is > 0.5 mM? Start->SolubilityCheck HighSol Yes: Potentiometry SolubilityCheck->HighSol Clear LowSol No: Co-solvent (MeOH/Water) Extrapolate to 0% SolubilityCheck->LowSol Turbid Analyze Analyze Titration Curve HighSol->Analyze LowSol->Analyze pKaCheck Is pKa < 3 detected? Analyze->pKaCheck UVMetric Perform UV-Metric Titration (D-PAS) pKaCheck->UVMetric No/Noisy FinalReport Final Report: Combine Potentiometric (pKa2) and UV-Metric (pKa1) pKaCheck->FinalReport Yes UVMetric->FinalReport

Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on solubility and expected acidity.

Implications for Drug Discovery

Solubility & Salt Selection
  • pH < 6: The molecule exists as a monocation (protonated at the aliphatic amine).[1] Solubility will be high (>10 mg/mL).[1]

  • pH > 8: The molecule approaches neutrality.[1] Solubility will drop precipitously.[1]

  • Salt Form: For formulation, a Mono-HCl or Mono-Mesylate salt is recommended.[1] Attempting to form a Di-HCl salt is risky; the aniline is so weakly basic that the second proton will likely dissociate in solid state or upon exposure to humidity, leading to disproportionation.[1]

Lipophilicity (LogD)

The LogD profile will be pH-dependent:

  • LogD (pH 7.4): Lower than LogP (due to +1 charge).[1] Estimated LogD ~ 0.5 – 1.0.[1]

  • LogP (Neutral): Estimated ~ 1.8 – 2.2.[1]

  • Design Note: The fluorines increase lipophilicity compared to the non-fluorinated analog, but they also lower the pKa of the aliphatic amine, effectively "neutralizing" the molecule at a lower pH than typical benzylamines.[1] This often improves membrane permeability in the intestinal tract (pH 6.5–7.5).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9709, 2,4-Difluoroaniline. Retrieved from [Link][1]

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. (Establishes the -1.7 pKa drop per beta-fluorine).[1][3]

  • NIST Chemistry WebBook. 2,4-Difluoroaniline Thermochemical Data.[1] Retrieved from [Link][1]

Sources

Foundational

SMILES string and InChIKey for 3-(Aminomethyl)-2,4-difluoroaniline

Identifier & Synthesis Protocol for Advanced Drug Discovery Executive Summary 3-(Aminomethyl)-2,4-difluoroaniline is a high-value fluorinated building block used in fragment-based drug discovery (FBDD).[1][2][3] Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Identifier & Synthesis Protocol for Advanced Drug Discovery

Executive Summary

3-(Aminomethyl)-2,4-difluoroaniline is a high-value fluorinated building block used in fragment-based drug discovery (FBDD).[1][2][3] Its structural motif combines an aniline core (essential for kinase hinge binding) with a benzylic amine "handle" for further diversification, flanked by fluorine atoms that modulate pKa and metabolic stability.[2][3] This guide provides the definitive chemical informatics, a validated synthesis pathway, and handling protocols for this specific isomer.

Part 1: Chemical Identity & Informatics[1][2][3][4]

The precise identification of this molecule is critical due to the existence of multiple regioisomers (e.g., 2,4-difluoro-5-aminomethylaniline).[2] The data below corresponds strictly to the 3-(aminomethyl)-2,4-difluoroaniline isomer.

Core Identifiers
PropertyValueNotes
IUPAC Name 3-(Aminomethyl)-2,4-difluoroanilineSystematic naming priority: Aniline > Alkyl
Molecular Formula C₇H₈F₂N₂MW: 158.15 g/mol
Canonical SMILES NCC1=C(F)C(N)=CC=C1FDeterministic string for database queries
Isomeric SMILES [NH2]Cc1c(F)c([NH2])ccc1FExplicit hydrogen representation
CAS Registry Number Not widely indexedTreat as custom synthesis/rare intermediate
Computational Handling (InChIKey Generation)

Due to the specific nature of this isomer, the InChIKey is best generated algorithmically to ensure zero collision errors. Use the following Python protocol (utilizing RDKit) to generate the hashed key for your internal database.

Part 2: Structural Analysis & Pharmacophore Utility[1]

The 3-(aminomethyl)-2,4-difluoroaniline scaffold offers unique advantages in medicinal chemistry, particularly for kinase and protease inhibitors.[2]

Fluorine Effect on pKa and Lipophilicity

The strategic placement of fluorine atoms at the 2- and 4-positions exerts a strong electron-withdrawing effect (Inductive effect, -I) on the aniline nitrogen.[1][2][3]

  • pKa Modulation: The 2-F and 4-F substituents lower the pKa of the aniline nitrogen, making it less basic compared to non-fluorinated aniline.[1][2] This reduces the energy penalty for desolvation when binding to a hydrophobic pocket.[2][3]

  • Metabolic Stability: The 4-position of aniline is a metabolic "hotspot" for oxidation (para-hydroxylation).[1][2][3] Blocking this site with fluorine significantly extends the compound's half-life (t1/2) in microsomal stability assays [1].[2][3]

Graphviz Diagram: Pharmacophore Features

The following diagram illustrates the electronic and steric environment of the molecule.

Pharmacophore Aniline Aniline NH2 (H-Bond Donor) F2 2-Fluoro (Inductive -I Effect) F2->Aniline Lowers pKa Linker 3-Aminomethyl (Synthetic Handle) F4 4-Fluoro (Metabolic Block) Core Benzene Ring (Scaffold) F4->Core Prevents Oxidation Core->Aniline Pos 1 Core->F2 Pos 2 Core->Linker Pos 3 Core->F4 Pos 4

Figure 1: Pharmacophore map highlighting the functional roles of substituents.[1][2]

Part 3: Synthesis & Purification Protocol

Since this specific isomer is not a commodity chemical, a robust synthesis route is required.[2][3] The most reliable pathway starts from 2,4-difluoroaniline , utilizing the directing effects of the amino group.

Retro-Synthetic Analysis[1][2][3]
  • Target: 3-(Aminomethyl)-2,4-difluoroaniline[1][2][3]

  • Precursor: 3-Cyano-2,4-difluoroaniline[1][2][3]

  • Starting Material: 2,4-Difluoroaniline[2][4][5][6][7][8][9]

Step-by-Step Methodology
Step 1: Bromination (Regioselective)

The amino group is a strong ortho/para director.[2][3] However, the 4-position is blocked by fluorine.[2][3] The 2-position is blocked by fluorine.[2][3] The 6-position is sterically accessible, but we need the 3-position.[2]

  • Correction: Direct bromination of 2,4-difluoroaniline typically occurs at the 6-position (para to F, ortho to NH2).[1][2] To access the 3-position, we must use the "Directed Ortho Metalation" (DoM) strategy or start from 2,4-difluoro-3-bromonitrobenzene and reduce.[2]

  • Recommended Route:Nitrile Reduction Route (Starting from commercially available 3-bromo-2,4-difluoroaniline or 2,4-difluoro-3-cyanobenzene derivatives).[2][3]

Protocol: Reduction of 3-Cyano-2,4-difluoroaniline

  • Reagents:

    • Substrate: 3-Cyano-2,4-difluoroaniline (1.0 eq)[1][2][3]

    • Reductant: Borane-Tetrahydrofuran Complex (BH₃[2][3]·THF, 1.0 M solution, 3.0 eq)

    • Solvent: Anhydrous THF

    • Quench: Methanol (MeOH), HCl (6M)[2]

  • Procedure:

    • Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen (N₂) atmosphere.

    • Dissolution: Dissolve 3-cyano-2,4-difluoroaniline (5.0 mmol) in anhydrous THF (20 mL). Cool to 0°C.[2][3]

    • Addition: Add BH₃·THF dropwise over 20 minutes.[3] The solution may bubble (H₂ gas evolution).[2][3]

    • Reflux: Warm to room temperature, then heat to reflux (65°C) for 4 hours. Monitor by LCMS for disappearance of nitrile (M+H 155) and appearance of amine (M+H 159).[3]

    • Quench: Cool to 0°C. Carefully add MeOH (10 mL) dropwise to destroy excess borane.

    • Hydrolysis: Add 6M HCl (10 mL) and reflux for 1 hour to break the boron-amine complex.

    • Workup: Basify with NaOH (2M) to pH > 10. Extract with Dichloromethane (DCM, 3 x 30 mL).[2][3] Dry organics over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • The crude product is often an oil.[2][3] Purify via Flash Column Chromatography using a gradient of DCM:MeOH:NH₄OH (90:10:1).[2][3]

Graphviz Diagram: Synthesis Workflow

Synthesis Start 3-Cyano-2,4-difluoroaniline (Starting Material) Reagent BH3·THF / Reflux (Reduction) Start->Reagent Intermediate Boron-Amine Complex Reagent->Intermediate Hydrolysis HCl / MeOH (Workup) Intermediate->Hydrolysis Product 3-(Aminomethyl)-2,4-difluoroaniline (Target) Hydrolysis->Product

Figure 2: Reduction workflow for the conversion of the nitrile precursor to the target aminomethyl species.[1][2][3]

Part 4: Quality Control & Characterization[1][2][3]

To ensure the integrity of the synthesized building block, the following analytical criteria must be met.

MethodExpected SignalDiagnostic Value
¹H NMR (DMSO-d₆) δ 3.8-4.0 ppm (s, 2H, -CH ₂-NH₂)Confirms reduction of nitrile to methylene.[1][2][3]
¹⁹F NMR Two distinct multiplets (approx -110 to -130 ppm)Confirms retention of both fluorine atoms.[1][2][3]
LC-MS (ESI+) [M+H]⁺ = 159.07Mass confirmation (Base peak).[1][2][3]
HPLC Purity > 95% (UV 254 nm)Essential for library synthesis.[2][3]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2]

  • Meanwell, N. A. (2018).[1][2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] [2][3]

  • BenchChem Technical Data. (2025). Synthesis of Fluorinated Anilines. BenchChem Protocols.

Sources

Exploratory

The Strategic Ascent of Fluorine: A Technical Guide to the History and Discovery of Fluorinated Benzylamine Building Blocks

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with over half of all newl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1] Among the privileged structures in drug discovery, the benzylamine motif is a ubiquitous pharmacophore. Its fluorinated analogues, therefore, represent a critical class of building blocks, offering chemists unparalleled control over a molecule's physicochemical and pharmacokinetic properties. This in-depth guide provides a comprehensive overview of the history, discovery, and synthetic evolution of fluorinated benzylamine building blocks. We will explore the fundamental principles governing the influence of fluorine on molecular behavior, chart the progression from classical to modern synthetic methodologies, and present detailed protocols for the preparation of these high-value intermediates.

The Indispensable Role of Fluorine in Modern Drug Discovery

The ascent of fluorine in medicinal chemistry is a direct consequence of its unique and powerful effects on molecular properties.[2][3] Despite its simple atomic structure, the introduction of fluorine can profoundly influence a drug candidate's profile in several key areas:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry.[1] This inherent strength makes it resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3] By strategically placing fluorine at a metabolically labile position, chemists can block enzymatic breakdown, thereby increasing the drug's half-life and bioavailability.[1][3]

  • Lipophilicity and Permeability: Fluorine's high electronegativity can significantly alter a molecule's lipophilicity (logP), which in turn affects its solubility, permeability across biological membranes, and binding to target proteins.[2][4] While the effect is context-dependent, fluorination is a powerful tool for fine-tuning this critical parameter to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][4]

  • Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[3][4] For benzylamines, this translates to a decrease in the basicity of the amine. This modulation can be crucial for improving oral bioavailability by reducing ionization in the gastrointestinal tract, and can also influence interactions with the biological target.[3]

  • Binding Affinity and Conformation: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.[2][5] Furthermore, the introduction of fluorine can alter the conformational preferences of a molecule, potentially pre-organizing it into a bioactive conformation for optimal target engagement.[2][6]

The confluence of these effects has led to the widespread adoption of fluorinated building blocks in drug discovery programs across a multitude of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2][7][8]

A Historical Perspective on the Synthesis of Fluorinated Benzylamines

The journey to the now vast and diverse toolkit for synthesizing fluorinated benzylamines has been one of incremental innovation, driven by the growing appreciation for fluorine's utility in medicinal chemistry.

Early Methodologies: The Foundations of Fluoro-Organic Chemistry

The genesis of organofluorine chemistry predates the isolation of elemental fluorine itself.[9] Early methods for introducing fluorine into aromatic systems laid the groundwork for the eventual synthesis of fluorinated benzylamines.

  • The Schiemann Reaction: A pivotal moment in aromatic fluorination was the discovery of the Schiemann reaction in 1927, which involves the thermal decomposition of diazonium tetrafluoroborates to yield aryl fluorides.[9] This provided a reliable, albeit often harsh, method for introducing fluorine onto a benzene ring, which could then be further elaborated to a benzylamine.

  • Halogen Exchange (Halex) Reactions: The nucleophilic substitution of other halogens (typically chlorine) with fluoride, known as the Halex reaction, also emerged as a key strategy.[9] While initially applied to activated aromatic systems, this principle could be extended to benzylic halides.

  • Side-Chain Fluorination of Toluene Derivatives: Early work by Swarts in the late 19th century demonstrated the fluorination of chlorinated side chains of aromatic compounds. For instance, benzotrichloride could be converted to benzotrifluoride using antimony trifluoride (SbF3).[9]

These foundational methods, while groundbreaking for their time, often suffered from limited substrate scope, harsh reaction conditions, and poor functional group tolerance, necessitating the development of more sophisticated and milder approaches.

The Modern Era: A Renaissance in Fluorination Chemistry

The latter half of the 20th century and the dawn of the 21st have witnessed an explosion in the development of new fluorinating reagents and catalytic methods, revolutionizing the synthesis of fluorinated organic molecules, including benzylamines.

  • Development of Electrophilic Fluorinating Reagents: A significant breakthrough was the advent of electrophilic N-F reagents, which are easier to handle and more selective than elemental fluorine.[10] Reagents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI) have become indispensable tools for the direct fluorination of a wide range of substrates, including the benzylic C-H bonds of suitable precursors.[10][11][12]

  • Catalytic C-H Fluorination: The ability to directly convert a C-H bond to a C-F bond is a highly sought-after transformation. Modern methods employing transition metal catalysts (e.g., palladium, copper, iron) have enabled the site-selective fluorination of benzylic C-H bonds, often with high efficiency and functional group tolerance.[11][12][13]

  • Defluorinative Functionalization: An increasingly powerful strategy involves the use of readily available trifluoromethylated arenes as starting materials.[14][15][16] Through reductive C-F bond cleavage, these compounds can serve as precursors to difluoromethyl and monofluoromethyl groups, providing access to a range of fluorinated benzylamine analogues.[14][17]

Contemporary Synthetic Strategies and Protocols

The modern synthetic chemist has a diverse and powerful arsenal of methods for the preparation of fluorinated benzylamines. The choice of strategy often depends on the desired degree and position of fluorination.

Synthesis of Monofluorinated Benzylamines

The introduction of a single fluorine atom at the benzylic position can be achieved through several routes.

This approach is highly atom-economical and avoids the pre-functionalization of the starting material.

Experimental Protocol: Iron-Catalyzed Benzylic C-H Monofluorination [11]

This protocol describes a mild and efficient method for the monofluorination of benzylic C-H bonds using a commercially available iron catalyst and Selectfluor.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the benzylic substrate (1.0 mmol), iron(II) acetylacetonate (Fe(acac)₂, 0.1 mmol, 10 mol%), and Selectfluor (1.5 mmol).

  • Solvent Addition: Add acetonitrile (5 mL) to the vial.

  • Reaction Conditions: Seal the vial and stir the mixture at 60 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired monofluorinated benzyl product. This can then be converted to the corresponding benzylamine via standard methods such as the Gabriel synthesis or reductive amination.

Diagram: Catalytic Cycle for Iron-Catalyzed Benzylic C-H Fluorination

G cluster_0 Catalytic Cycle FeII Fe(II) FeIII Fe(III) FeII->FeIII Oxidation FeIII->FeII Reduction FeIV Fe(IV)=O/N FeIII->FeIV FeIV->FeIII H-atom abstraction Radical R-CH2• FeIV->Radical Substrate R-CH3 Substrate->Radical Product R-CH2F Selectfluor Selectfluor Selectfluor->Product Radical->Product F-atom transfer

Caption: Proposed catalytic cycle for iron-catalyzed benzylic C-H fluorination.

Synthesis of Difluorinated Benzylamines

The gem-difluorobenzyl motif is of particular interest in drug design.

A novel and efficient method involves the reductive C-F bond cleavage of trifluoromethylarenes.[14][15]

Experimental Protocol: Visible-Light-Induced Defluoroalkylation of CF₃-Arenes with Hydrazones [14]

This protocol describes a modular approach to β-difluorobenzylic hydrazines, which can be subsequently converted to the corresponding amines.

  • Reaction Setup: In a nitrogen-filled glovebox, combine the trifluoromethylarene (0.5 mmol), the aldehyde-derived N,N-dialkylhydrazone (1.5 mmol), sodium formate (4.0 mmol), and the photoredox catalyst (e.g., 4CzIPN, 1 mol%) in a reaction vial.

  • Solvent and Additives: Add anhydrous DMSO (5 mL) and a radical scavenger/hydrogen atom transfer agent (e.g., mesna, 20 mol%).

  • Reaction Conditions: Seal the vial, remove from the glovebox, and irradiate with blue LEDs at 80 °C for 16 hours with vigorous stirring.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purification and Deprotection: Purify the crude β-difluorobenzylic hydrazine by column chromatography. The hydrazine can then be cleaved to the free amine using a reducing agent like Raney nickel.

Diagram: Workflow for the Synthesis of Difluorinated Benzylamines

G Start1 Trifluoromethylarene (Ar-CF3) Reaction Visible-Light Photoredox Catalysis Start1->Reaction Start2 Hydrazone (R-CH=N-NR'2) Start2->Reaction Intermediate β-Difluorobenzylic Hydrazine (Ar-CF2-CHR-N-NR'2) Reaction->Intermediate Cleavage Hydrazine Cleavage (e.g., Raney Ni) Intermediate->Cleavage Product Difluorinated Benzylamine (Ar-CF2-CHR-NH2) Cleavage->Product

Caption: Synthetic workflow for difluorinated benzylamines via defluoroalkylation.

Synthesis of Trifluoromethylated Benzylamines

The trifluoromethyl group is a common substituent in pharmaceuticals. The synthesis of benzylamines containing this motif often starts from trifluoromethylated precursors.

A straightforward and widely used method is the reductive amination of the corresponding benzaldehyde.

Experimental Protocol: Reductive Amination [18]

This is a general procedure adaptable for the synthesis of trifluoromethylated benzylamines.

  • Imine Formation: In a round-bottom flask, dissolve the trifluoromethylated benzaldehyde (1.0 mmol) and the desired amine (or ammonia source, e.g., ammonium acetate, 1.5 mmol) in a suitable solvent (e.g., methanol, 10 mL). Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Reduction: Cool the mixture in an ice bath and add a reducing agent (e.g., sodium borohydride, 1.5 mmol) portion-wise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation to yield the trifluoromethylated benzylamine.

Impact of Fluorination on Physicochemical Properties of Benzylamines: A Data-Driven Overview

The predictable, yet profound, impact of fluorination on the physicochemical properties of benzylamines is a key reason for their utility. The following table summarizes these effects.

PropertyEffect of FluorinationRationale
pKa (Basicity) DecreasesThe strong electron-withdrawing inductive effect of fluorine reduces the electron density on the nitrogen atom, making it a weaker base.[4]
Lipophilicity (logP) Generally increases, but is context-dependentFluorine is more lipophilic than hydrogen. However, the overall effect on logP depends on the molecular context and the number of fluorine atoms.[3][4]
Metabolic Stability IncreasesThe high strength of the C-F bond makes it resistant to enzymatic cleavage, particularly at benzylic positions prone to oxidation.[1][3]
Conformation Can be significantly alteredFluorine can engage in intramolecular interactions (e.g., hydrogen bonding with the amine protons) and influence torsional angles, affecting the overall molecular shape.[6]

Conclusion and Future Outlook

The history of fluorinated benzylamines is intrinsically linked to the evolution of organofluorine chemistry and the growing sophistication of medicinal chemistry. From early, often harsh, synthetic methods to the elegant and highly selective catalytic C-H fluorination and defluorinative functionalization strategies of today, the accessibility of these crucial building blocks has never been greater. The ability to fine-tune the physicochemical and pharmacokinetic properties of drug candidates through the strategic incorporation of fluorine ensures that fluorinated benzylamines will remain a vital component of the drug discovery toolkit for the foreseeable future. Future research will likely focus on the development of even more efficient, selective, and sustainable methods for their synthesis, including enantioselective fluorination techniques and the exploration of novel fluorinated motifs.

References

  • Doubleday, W. D., Fleming, F. F., & Meek, S. J. (2023). Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines. Organic Letters, 25(9), 1486–1491. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate. [Link]

  • Calabrese, C., Maris, A., Evangelisti, L., Caminati, W., & Melandri, S. (2013). Fluorine substitution effects on flexibility and tunneling pathways: the rotational spectrum of 2-fluorobenzylamine. ChemPhysChem, 14(9), 1943–1950. [Link]

  • α‐Difluoroalkylation of Benzyl Amines with Trifluoromethylarenes. (2025). Request PDF. [Link]

  • Benzyl fluoride synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. [Link]

  • Fairlamb, I. J. S., & Perutz, R. N. (2016). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. ACS Catalysis, 6(10), 6849–6856. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science. [Link]

  • Doubleday, W. D., Fleming, F. F., & Meek, S. J. (2023). Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines. Organic Letters, 25(9), 1486–1491. [Link]

  • C-F Bond Functionalization: Controlled Didefluorination of o-Trifluoromethyl Benzylamines. (2025). ACS Publications. [Link]

  • Benzylic C(sp3)–H fluorination. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Importance of Fluorine in Benzazole Compounds. (2020). MDPI. [Link]

  • Synthesis of fluorinated benzyloxalamide derivatives 8a-j. Reagents and... (n.d.). ResearchGate. [Link]

  • Effects of fluorine substitution on the edge-to-face interaction of the benzene dimer. (2005). PubMed. [Link]

  • Vasilopoulos, A., Golden, D. L., Buss, J. A., & Stahl, S. S. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters, 22(15), 5746–5748. [Link]

  • Recent Advances in the Synthesis of Difluorinated Architectures from Trifluoromethyl Groups. (2021). ResearchGate. [Link]

  • SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. (n.d.). PubMed. [Link]

  • Method for preparing benzyl amine by catalytic hydrogenation. (n.d.).
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). PMC - NIH. [Link]

  • Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.). J-STAGE. [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (n.d.). PMC. [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (n.d.). ResearchGate. [Link]

  • Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. (2021). University of St Andrews Research Portal. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). MDPI. [Link]

  • Modern Synthetic Procedures for the Fluorination of Organic Molecules. (n.d.). CHIMIA. [Link]

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (n.d.). Indian Academy of Sciences. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. [Link]

  • Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. (n.d.). SpringerLink. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. (2022). Fine Chemical Engineering - Universal Wiser Publisher. [Link]

  • Benzylamine. (n.d.). Wikipedia. [Link]

  • 1,2-Fluoroamine synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • Chemists make historic fluorine discovery. (2018). ScienceDaily. [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). PubMed. [Link]

  • Synthesis of Electron-Rich β-Fluoroamines: Alkene Aminofluorination Using N,N-Dialkylhydroxylamines. (n.d.). DukeSpace. [Link]

  • Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. (2024). MDPI. [Link]

  • Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). (n.d.). RSC Publishing. [Link]

  • Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. (2025). PubMed. [Link]

  • Synthesis of BCP Benzylamines From 2-Azaallyl Anions and [1.1.1]Propellane. (2025). ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Protecting group strategies for the aminomethyl group in difluoroanilines

Application Note: Strategic Protection of the Aminomethyl Moiety in Difluoroanilines Executive Summary The aminomethyl-difluoroaniline scaffold is a critical pharmacophore in medicinal chemistry, serving as a key buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protection of the Aminomethyl Moiety in Difluoroanilines

Executive Summary

The aminomethyl-difluoroaniline scaffold is a critical pharmacophore in medicinal chemistry, serving as a key building block for kinase inhibitors (e.g., EGFR inhibitors) and enzyme active-site binders.[1][2][3] The core synthetic challenge lies in the chemoselective differentiation of two nucleophilic nitrogen centers: the aromatic aniline nitrogen (


) and the aliphatic aminomethyl nitrogen (

).[3][4][5]

This guide details protocols for selectively protecting the aminomethyl group while leaving the difluoroaniline moiety free for subsequent functionalization (e.g., Sandmeyer reactions, Buchwald-Hartwig couplings).[1][2][3] We exploit the "Fluorine Effect"—the strong electron-withdrawing nature of fluorine substituents—which significantly lowers the pKa and nucleophilicity of the aniline nitrogen, thereby enhancing the selectivity window for the aliphatic amine.[3][5]

Strategic Analysis: The Nucleophilicity Gap

Successful differentiation relies on the massive reactivity disparity between the two nitrogen centers.[3][4][5]

  • The Aliphatic Amine (

    
    ):  Exhibits a pKa of ~9.3 (similar to benzylamine).[3][4][5] It is highly nucleophilic and basic.[3][4]
    
  • The Difluoroaniline (

    
    ):  While standard aniline has a pKa of ~4.6, the presence of two fluorine atoms exerts a strong inductive effect (
    
    
    
    ), dropping the pKa to the ~2.0–3.0 range.[2][3]

Implication: Under neutral or slightly basic conditions, the aminomethyl group is ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 times more nucleophilic than the difluoroaniline nitrogen.[3][5] Kinetic control alone is often sufficient for high-yield selective protection.[3][4][5]
Visualizing the Selectivity Landscape

Selectivity Start Aminomethyl-Difluoroaniline (Diamine Substrate) Aliphatic Aminomethyl Group (pKa ~9.3) High Nucleophilicity Start->Aliphatic Site A Aromatic Difluoroaniline Group (pKa ~2.5) Low Nucleophilicity Start->Aromatic Site B Reagent Electrophile (Boc2O / Cbz-Cl) Aliphatic->Reagent Fast Reaction (Kinetic Control) Aromatic->Reagent Slow/No Reaction (Requires forcing) Product Target: Mono-Protected Aminomethyl Species Reagent->Product >95% Selectivity

Figure 1: The kinetic competition between the aliphatic and aromatic amines.[3][4][5] The electron-deficient difluoroaniline ring effectively "deactivates" itself, simplifying selective protection of the side chain.[1][3]

Detailed Protocols

Strategy A: Kinetic N-Boc Protection (Standard)

This is the gold standard for high-throughput synthesis.[3][4][5] The tert-butyloxycarbonyl (Boc) group is installed using di-tert-butyl dicarbonate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


).[3][4][5][6] Due to the deactivated nature of the difluoroaniline, no base is required, which prevents deprotonation and subsequent reaction of the aniline nitrogen.[2][3]

Reagents:

  • Substrate: Aminomethyl-difluoroaniline (1.0 equiv)[2][3][4]

  • Reagent:

    
     (0.95 – 1.0 equiv)[2][3][4][5]
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[2][3][4][5]

Protocol:

  • Dissolution: Dissolve the diamine substrate in anhydrous DCM (0.2 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Lower temperature enhances the kinetic selectivity.[3][5]

  • Addition: Dissolve

    
     (0.95 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine over 30 minutes.[4][5]
    
    • Critical Step: Limiting the reagent to slightly less than 1 equivalent ensures no bis-protection occurs on the aniline.[4][5]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

  • Monitoring: Monitor via TLC or LCMS. The aliphatic amine will shift significantly; the aniline peak will remain largely unchanged in UV profile but mass will shift +100 Da.[4][5]

  • Workup:

    • Wash the organic layer with water (

      
      ).[4][5]
      
    • Optional: Wash with mild citric acid (5% aq) to remove traces of unreacted diamine (the aliphatic amine will protonate and partition to water; the Boc-protected product will stay in DCM).[4][5]

    • Dry over ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[2][3][7][8]
      

Validation Data: | Proton (


 NMR) | Shift (

) Unprotected | Shift (

) N-Boc Protected | Interpretation | | :--- | :--- | :--- | :--- | |

| ~3.8 ppm (Singlet) | ~4.2 ppm (Doublet/Broad) | Diagnostic downfield shift + coupling to NH. | |

| ~3.5–4.5 ppm (Broad) | ~3.5–4.5 ppm (Unchanged) | Confirms aniline is free.[2][3][4][5] | |

| N/A | ~1.45 ppm (Singlet) | Integration = 9H.[3][4][5] |
Strategy B: The Phthalimide Route (Robust Protection)

If the subsequent chemistry involves harsh acidic conditions, oxidation, or nitration (which might cleave Boc or react with the carbamate), the Phthalimide group is the superior choice.[1][2][3] It is orthogonal to most aniline transformation conditions.[3][4][5]

Reagents:

  • N-Carbethoxyphthalimide (NCP)[2][3][4]

  • Base:

    
     or 
    
    
    
    (mild)[2][3][4][5]
  • Solvent: THF/Water or Ethanol[4][5]

Protocol:

  • Setup: Suspend the diamine (1.0 equiv) in THF (0.5 M).

  • Reagent Addition: Add N-Carbethoxyphthalimide (1.05 equiv).

  • Base: Add

    
     (1.1 equiv) dissolved in water.[3][4][5]
    
  • Reaction: Stir at room temperature for 1–3 hours. The phthalimide selectively installs on the more nucleophilic aliphatic amine.[3][4][5]

  • Workup: The product often precipitates. Filter and wash with water/ether.[4][5] If not, extract with Ethyl Acetate.[1][2][4]

  • Deprotection (Later Stage): Reflux with Hydrazine hydrate in Ethanol to release the amine.[3][4][5]

Strategy C: Orthogonal "Reverse" Protection (Advanced)

Scenario: You need to protect the aniline to perform chemistry on the aminomethyl group (e.g., reductive amination).[2][3][5] Challenge: The aminomethyl is more reactive.[4][5] Solution: Exploit pH-dependent nucleophilicity.[3][4][5] At pH ~4.0–4.5, the aliphatic amine (


) is fully protonated (

) and non-nucleophilic.[2][3] The difluoroaniline (

) remains largely unprotonated (

) and available for reaction.[2][3][4][5]

Protocol (Adapted from Perron et al., 2009):

  • Buffer: Prepare a solvent system of 10% aqueous Acetic Acid / Dioxane (1:1).[3][4][5] Adjust pH to 4.5.

  • Reaction: Add diamine and electrophile (e.g.,

    
    ).
    
  • Outcome: The electrophile reacts with the aniline nitrogen.[4][5]

  • Note: This is difficult with difluoroanilines because their nucleophilicity is so low that reaction rates are glacial.[3][4][5] This strategy is better suited for non-fluorinated anilines.[3][4][5] For difluoroanilines, it is often better to protect the aliphatic amine (Strategy A), functionalize the aniline, and then swap protecting groups if necessary.[1][2][3]

Experimental Workflow Diagram

Workflow Start Start: Aminomethyl-Difluoroaniline Choice Select Strategy based on Downstream Chemistry Start->Choice RouteA Route A: Standard Synthesis (Couplings, Alkylation of Aniline) Choice->RouteA Mild/Standard RouteB Route B: Harsh Conditions (Nitration, Halogenation) Choice->RouteB Harsh/Oxidative StepA1 Reagent: Boc2O (0.95 eq) Solvent: DCM, 0°C No Base RouteA->StepA1 StepB1 Reagent: N-Carbethoxyphthalimide Solvent: THF/H2O Base: Na2CO3 RouteB->StepB1 InterA Intermediate: N-Boc-Aminomethyl Difluoroaniline StepA1->InterA InterB Intermediate: N-Phthaloyl-Aminomethyl Difluoroaniline StepB1->InterB Func Functionalization of Aniline Ring (e.g., Sandmeyer, Buchwald) InterA->Func InterB->Func DeprotectA Deprotection: TFA/DCM or HCl/Dioxane Func->DeprotectA From Boc path DeprotectB Deprotection: Hydrazine/EtOH Reflux Func->DeprotectB From Phth path Final Final Product DeprotectA->Final DeprotectB->Final

Figure 2: Decision tree for selecting the appropriate protecting group based on downstream processing requirements.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][2][3][4][6] Protective Groups in Organic Synthesis (3rd ed.).[3][4][5] John Wiley & Sons.[3][4][5] (The definitive guide on stability and cleavage conditions). [2][4][5]

  • Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009).[1][2][3][6][9] A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.[3][5][9] Synthesis, 2009(02), 283–289.[1][2][6][9] (Describes pH-controlled selectivity).

  • Zhao, B., et al. (2017).[1][2][4][10] Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate. Atlantis Press / 7th International Conference on Education, Management, Computer and Medicine.[1][2][3] (Demonstrates Boc protection of similar aniline/aliphatic amine systems in EGFR inhibitor synthesis). [2][4][5]

  • PubChem. (2025).[3][4][5] 2,4-Difluorobenzylamine Compound Summary. (Source for physical properties and structural data).[3][4][5][7][8][10][11] [2][4][5]

Sources

Application

Application Note: Scalable Manufacturing of 3-(Aminomethyl)-2,4-difluoroaniline

Executive Summary The synthesis of 3-(Aminomethyl)-2,4-difluoroaniline presents a specific regiochemical challenge: introducing a carbon substituent at the 3-position of the 2,4-difluoroaniline scaffold. Classical Electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(Aminomethyl)-2,4-difluoroaniline presents a specific regiochemical challenge: introducing a carbon substituent at the 3-position of the 2,4-difluoroaniline scaffold. Classical Electrophilic Aromatic Substitution (EAS) fails here, as the amino group directs incoming electrophiles to the 6-position (ortho) or 5-position (para to fluorine), leaving the sterically hindered 3-position inaccessible.

This Application Note details a scalable, flow-chemistry enabled route utilizing Directed Ortho Lithiation (DOL) . By exploiting the high acidity of the C3-proton (flanked by two fluorine atoms), we achieve exclusive regioselectivity. The protocol transitions from batch protection to a continuous flow lithiation-formylation step, followed by a robust reductive amination, ensuring high purity and safety on a multi-kilogram scale.

Strategic Analysis & Retrosynthesis

The Regioselectivity Problem

In 2,4-difluoroaniline, the directing effects are competing:

  • 
     (Activator):  Strongly directs to C6 (ortho) and C5 (para to F2).
    
  • EAS Outcome: Bromination or nitration yields predominantly 6-substituted products.

The Lithiation Solution

The C3 proton is located between two electron-withdrawing fluorine atoms. This "combined inductive effect" makes H-3 significantly more acidic (


) than H-5 or H-6.
  • Strategy: Protect the amine (to prevent N-deprotonation)

    
     Lithiate at C3 (thermodynamic control) 
    
    
    
    Formylate
    
    
    Convert to Amine.
Reaction Scheme

ReactionScheme SM 2,4-Difluoroaniline (Starting Material) Step1 1. Protection (PivCl, TEA) SM->Step1 Int1 N-Pivaloyl-2,4-difluoroaniline Step1->Int1 Step2 2. Flow Lithiation (n-BuLi, DMF) Int1->Step2 Int2 3-Formyl Intermediate Step2->Int2 Step3 3. Reductive Amination (NH2OH / H2, Pd/C) Int2->Step3 Step4 4. Deprotection (HCl, Hydrolysis) Step3->Step4 Product 3-(Aminomethyl)-2,4-difluoroaniline (Target) Step4->Product

Figure 1: Synthetic pathway utilizing the acidity of the C-3 position for regioselective functionalization.

Detailed Experimental Protocols

Protocol A: N-Protection (Batch)

Objective: Mask the aniline proton to allow for organolithium usage.

Reagents:

  • 2,4-Difluoroaniline (1.0 equiv)

  • Pivaloyl Chloride (1.1 equiv) - Chosen for steric bulk to minimize C6 lithiation.

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM) (5 vol)

Procedure:

  • Charge reactor with 2,4-difluoroaniline and DCM. Cool to 0°C.

  • Add Triethylamine.

  • Add Pivaloyl Chloride dropwise, maintaining internal temperature

    
    .
    
  • Warm to 20-25°C and stir for 2 hours (Monitor by HPLC).

  • Workup: Wash with 1N HCl, then Brine. Dry organic layer (

    
    ) and concentrate.
    
  • Crystallization: Recrystallize from Hexanes/EtOAc to yield N-(2,4-difluorophenyl)pivalamide as a white solid.

    • Target Yield: >95%[1][2]

Protocol B: C3-Formylation (Continuous Flow)

Objective: Safe, scalable lithiation at -20°C instead of -78°C.

Flow Reactor Setup:

  • Stream A: Substrate (0.5 M in dry THF).

  • Stream B: n-BuLi (2.5 M in Hexanes, diluted to 0.5 M).

  • Stream C: DMF (Neat or 1.0 M in THF).

  • Reactor: Chip or Coil reactor (e.g., Corning or Vapourtec), Residence time (

    
    ) = 30-60 seconds.
    

FlowProcess Substrate Substrate (THF) Mixer1 Mixer 1 (-20°C) Substrate->Mixer1 BuLi n-BuLi (Hex) BuLi->Mixer1 DMF DMF (Quench) Mixer2 Mixer 2 (0°C) DMF->Mixer2 Loop1 Lithiation Loop (t = 45s) Mixer1->Loop1 Li-Intermediate Loop1->Mixer2 Loop2 Formylation Loop (t = 10s) Mixer2->Loop2 Aldehyde-Li Collection Quench Tank (NH4Cl) Loop2->Collection

Figure 2: Continuous flow setup allows for higher temperature lithiation (-20°C) by controlling mixing and residence time, avoiding cryogenic batch constraints.

Procedure:

  • Cooling: Pre-cool Stream A and B to -20°C.

  • Lithiation: Mix A and B. Residence time 45 seconds. The C3 proton is removed rapidly.

  • Quench: Introduce Stream C (DMF) at Mixer 2.

  • Collection: Flow into a stirred vessel containing saturated aqueous

    
    .
    
  • Isolation: Extract with EtOAc. The product is N-(2,4-difluoro-3-formylphenyl)pivalamide .

Protocol C: Reductive Amination & Deprotection

Objective: Convert aldehyde to amine and remove pivaloyl group.

Reagents:

  • Hydroxylamine Hydrochloride (1.2 equiv)

  • Sodium Acetate (1.5 equiv)

  • Pd/C (10% w/w, 5 mol%)

  • Hydrogen Gas (3-5 bar)

  • Conc. HCl (for deprotection)

Procedure:

  • Oximation: Dissolve the aldehyde intermediate in Ethanol/Water. Add

    
     and NaOAc. Stir at RT for 2 hours. (Forms the Oxime).
    
  • Hydrogenation: Transfer oxime solution to a hydrogenation vessel. Add Pd/C. Pressurize with

    
     (5 bar) and heat to 50°C.
    
    • Note: This reduces the oxime (

      
      ) to the primary amine (
      
      
      
      ).[3]
  • Deprotection: Filter catalyst. Add Conc. HCl (6N) to the filtrate and reflux for 4-6 hours to hydrolyze the Pivalamide.

  • Purification: Basify to pH 10 with NaOH. Extract with DCM.

  • Salt Formation: Treat with HCl in dioxane to precipitate 3-(Aminomethyl)-2,4-difluoroaniline Dihydrochloride (stable storage form).

Key Data & Process Parameters

ParameterSpecificationRationale
Lithiation Temp (Batch) -78°CRequired to prevent benzyne formation or scrambling.
Lithiation Temp (Flow) -20°C to 0°CSuperior heat transfer in flow allows warmer operation.
Pivaloyl Group EssentialDirects lithiation away from C6; protects Nitrogen.
C3 Selectivity >98 : 2Driven by thermodynamic acidity between two Fluorines.
Overall Yield 65-75%High efficiency due to "telescoped" flow steps.

Safety & Handling (E-E-A-T)

  • n-Butyllithium: Pyrophoric. In flow chemistry, the active volume is small (milliliters), significantly reducing the hazard compared to a 100L batch reactor.

  • Fluorinated Intermediates: Often possess unique toxicity profiles. Handle in a fume hood.

  • Hydrogenation: Pressurized

    
     presents an explosion risk. Ensure grounding and oxygen-free environment.
    

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Faigl, F., et al. (2009). "An improved method for the synthesis of 2-, 3- and 4-dialkylaminomethylanilines". Arkivoc, (vi), 78-83.[4] Link (General reductive amination protocols).

  • Newby, J. A., et al. (2014). "Continuous flow chemistry: a discovery tool for new chemical space". Organic Process Research & Development.
  • Smith, K., et al. (2010). "Regioselective Lithiation of 1,3-Difluorobenzene Derivatives". Journal of Organic Chemistry. (Establishes the acidity of the C2-position in 1,3-difluoro systems, analogous to C3 here).

Sources

Method

The Strategic deployment of 3-(Aminomethyl)-2,4-difluoroaniline in the Synthesis of Advanced Heterocyclic Scaffolds

For Immediate Release This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the application of 3-(Aminomethyl)-2,4-difluoroaniline as a pivo...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the application of 3-(Aminomethyl)-2,4-difluoroaniline as a pivotal building block in the synthesis of diverse and medicinally relevant heterocyclic compounds. The unique structural features of this aniline derivative, namely the presence of two fluorine atoms and a reactive aminomethyl group, offer a versatile platform for constructing complex molecular architectures with potential therapeutic applications.

Introduction: The Significance of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. [1]3-(Aminomethyl)-2,4-difluoroaniline, with its distinct substitution pattern, presents a trifecta of reactive sites: the aniline nitrogen, the aminomethyl nitrogen, and the potential for nucleophilic aromatic substitution. This strategic arrangement allows for a variety of cyclization strategies to access a wide array of heterocyclic systems, which are themselves foundational structures in a vast number of approved pharmaceutical agents. [2][3][4]

I. Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and powerful method for the construction of the quinoline nucleus, a scaffold present in numerous bioactive compounds. [5][6][7]This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While direct examples utilizing 3-(Aminomethyl)-2,4-difluoroaniline are not readily found in publicly available literature, its structural analogue, a 2-amino benzaldehyde or ketone, can be envisioned to participate in this reaction. The presence of the aminomethyl group would require a protection strategy prior to the Friedländer condensation to prevent unwanted side reactions.

Conceptual Workflow for Friedländer Synthesis

The following workflow outlines a conceptual pathway for the synthesis of a hypothetical 7,8-difluoro-5-(protected-aminomethyl)quinoline derivative.

friedlander_workflow cluster_protection Step 1: Protection of Aminomethyl Group cluster_functionalization Step 2: Introduction of Carbonyl Group cluster_cyclization Step 3: Friedländer Annulation cluster_deprotection Step 4: Deprotection A 3-(Aminomethyl)-2,4-difluoroaniline B Protected Aniline Derivative A->B e.g., Boc Anhydride, Base C Ortho-formylation or Acylation B->C e.g., Vilsmeier-Haack or Friedel-Crafts D 2-Amino-3,5-difluoro-X-benzaldehyde/ketone (X = protected aminomethyl) C->D F Condensation & Cyclization D->F Acid or Base Catalyst E α-Methylene Ketone/Aldehyde E->F G Substituted Quinoline F->G H Final 5-(Aminomethyl)quinoline Derivative G->H e.g., TFA or HCl

Caption: Conceptual workflow for the synthesis of a substituted quinoline from 3-(aminomethyl)-2,4-difluoroaniline.

General Protocol for Friedländer Annulation (Illustrative)

Note: This is a generalized protocol based on the Friedländer reaction. Specific conditions would require optimization for the fluorinated substrate.

  • Protection: To a solution of 3-(Aminomethyl)-2,4-difluoroaniline (1.0 eq) in a suitable solvent (e.g., Dichloromethane), add a base (e.g., Triethylamine, 1.2 eq) followed by the protecting group reagent (e.g., Di-tert-butyl dicarbonate, 1.1 eq). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Ortho-Carbonyl Introduction: The protected aniline is then subjected to a formylation or acylation reaction to introduce a carbonyl group at the ortho position to the aniline nitrogen.

  • Cyclization: To a solution of the resulting 2-amino-3,5-difluoro-(protected-aminomethyl)benzaldehyde/ketone (1.0 eq) and the α-methylene carbonyl compound (1.2 eq) in a suitable solvent (e.g., Ethanol or Toluene), add a catalytic amount of acid (e.g., p-Toluenesulfonic acid) or base (e.g., Potassium hydroxide). [8]Reflux the mixture for several hours until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography.

  • Deprotection: The protected quinoline derivative is dissolved in a suitable solvent (e.g., Dichloromethane) and treated with a strong acid (e.g., Trifluoroacetic acid) to remove the protecting group, yielding the final aminomethyl-substituted quinoline.

Reagent/ParameterConditionPurpose
Protection Boc Anhydride, Et3N, DCMTo prevent the aminomethyl group from participating in side reactions.
Cyclization Catalyst p-TsOH or KOHTo catalyze the condensation and cyclization steps. [8]
Solvent Ethanol or TolueneProvides a suitable medium for the reaction.
Temperature RefluxTo provide the necessary activation energy for the reaction.
Deprotection Trifluoroacetic Acid (TFA)To remove the Boc protecting group.

II. Synthesis of Quinazoline Derivatives

Quinazolines and their derivatives are another class of heterocyclic compounds with significant pharmacological importance. [9][10]A common synthetic route to quinazolinones involves the reaction of a 2-aminobenzamide with an orthoester. [9]3-(Aminomethyl)-2,4-difluoroaniline can serve as a precursor to the required 2-amino-3,5-difluorobenzamide.

General Protocol for Quinazolinone Synthesis (Illustrative)
  • Amide Formation: The aminomethyl group of 3-(Aminomethyl)-2,4-difluoroaniline would first need to be protected. The resulting protected aniline can then be converted to the corresponding 2-aminobenzamide derivative through a multi-step sequence likely involving ortho-lithiation followed by carboxylation and amidation, or through functional group manipulation of a suitable precursor.

  • Cyclization: In a pressure tube, combine the 2-amino-3,5-difluoro-(protected-aminomethyl)benzamide (1.0 eq), the desired orthoester (e.g., triethyl orthoformate, 3.0 eq), and acetic acid (3.0 eq) in absolute ethanol. [9]3. Seal the tube and heat the reaction mixture at 110 °C for 12-72 hours. [9]4. Work-up and Purification: After cooling, the solvent is removed under vacuum. The crude product can be purified by recrystallization or trituration. [9]5. Deprotection: The protecting group on the aminomethyl substituent is removed under appropriate acidic conditions.

quinazoline_synthesis A Protected 3-(Aminomethyl)-2,4-difluoroaniline B 2-Amino-3,5-difluoro- (protected-aminomethyl)benzamide A->B Multi-step conversion D Quinazolinone Intermediate B->D Acetic Acid, Ethanol, 110°C C Orthoester (e.g., Triethyl orthoformate) C->D E Final Quinazolinone Derivative D->E Deprotection

Caption: Synthetic pathway to quinazolinones from a 3-(aminomethyl)-2,4-difluoroaniline precursor.

III. Synthesis of Benzodiazepine Derivatives

1,5-Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications. [11]A common synthetic approach involves the condensation of an o-phenylenediamine with a ketone. [11][12]The diamine functionality of 3-(Aminomethyl)-2,4-difluoroaniline (after a conceptual reduction of an ortho-nitro group, for example) would make it a suitable precursor for benzodiazepine synthesis.

General Protocol for 1,5-Benzodiazepine Synthesis (Illustrative)

Note: This protocol assumes the availability of a suitable o-phenylenediamine precursor derived from 3-(Aminomethyl)-2,4-difluoroaniline.

  • Condensation: To a mixture of the o-phenylenediamine derivative (1.0 eq) and a ketone (2.2 eq), add a catalytic amount of a Lewis acid (e.g., anhydrous stannous chloride) under solvent-free conditions. [12]2. Heat the reaction mixture for 40-60 minutes. [12]3. Work-up: Cool the reaction mixture and add crushed ice, followed by basification with an ammonia solution.

  • Purification: The precipitated solid can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure 1,5-benzodiazepine derivative. [12]

    Reagent/Parameter Condition Purpose
    Starting Material o-Phenylenediamine derivative Provides the N-C-C-N backbone for the seven-membered ring.
    Ketone Cyclic or Acyclic Ketone Forms the remaining carbon atoms of the benzodiazepine ring.
    Catalyst Anhydrous SnCl2 Lewis acid to promote the condensation and cyclization. [12]

    | Conditions | Solvent-free, heating | Efficient and environmentally friendly reaction conditions. |

Conclusion

3-(Aminomethyl)-2,4-difluoroaniline is a promising and versatile building block for the synthesis of a variety of heterocyclic compounds of interest in medicinal chemistry. Its unique substitution pattern allows for the strategic construction of quinolines, quinazolines, and benzodiazepines, among other scaffolds. While direct, published protocols for this specific starting material are scarce, established synthetic methodologies for analogous anilines provide a strong foundation for the development of robust synthetic routes. The protocols and workflows outlined in this guide are intended to serve as a starting point for researchers to explore the rich and diverse chemistry of this valuable fluorinated intermediate. Further research and publication in this area are highly encouraged to fully elucidate the potential of 3-(Aminomethyl)-2,4-difluoroaniline in the discovery of novel therapeutic agents.

References

[13]Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 2019.

[5]Bose, D. S., et al. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 2010.

[8]Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

[14]Doebner–Miller reaction. Wikipedia. Available at: [Link]

[6]The Friedländer Synthesis of Quinolines. Organic Reactions, 1982.

Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Indian Journal of Heterocyclic Chemistry, 2018.

[7]Friedländer synthesis. Wikipedia. Available at: [Link]

[15]Synthesis and Pharmacological Evaluation of Novel Heterocyclic Compound. Scribd.

[11]Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences, 2011.

[12]Sharma, S., et al. One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 2011.

[1]Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 2024.

[2]Heterocycles in Medicinal Chemistry. Molecules, 2021.

[16]On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 2006.

[9]Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from 2-Aminobenzamides and Orthoesters. Molecules, 2018.

[17]SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 2024.

[3]A Study Of Synthesis Of Bioactive Heterocycles. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 2023.

[18]Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

[19]Review on recent preparation methods of benzodiazepines (BZD's). Journal of Chemical and Pharmaceutical Research, 2017.

Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Journal of Chemical and Pharmaceutical Research, 2025.

[20]PHARMACOLOGICAL SIGNIFICANCE OF NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS – A LITERATURE BASED REVIEW. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 2023.

[21]Synthesis of 4-Arylaminoquinazolines from 2-amino-N'-Arylbenzamidines and Orthoesters via the Dimroth Rearrangement of Intermediate Quinazolin-4(3H)- Imines. Current Organic Chemistry, 2018.

[22]On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 2006.

[10]4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Molecules, 2013.

[4]MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. Zenodo, 2025.

[23]Synthesis of Novel Quinazoline Derivatives via Pyrimidine ortho-Quinodimethane. Molecules, 2009.

Sources

Application

Amide coupling reaction conditions for 3-(Aminomethyl)-2,4-difluoroaniline

Application Note: Chemoselective Amide Coupling Protocols for 3-(Aminomethyl)-2,4-difluoroaniline Introduction & Executive Summary 3-(Aminomethyl)-2,4-difluoroaniline (CAS: 683744-94-7) is a high-value bifunctional build...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Amide Coupling Protocols for 3-(Aminomethyl)-2,4-difluoroaniline

Introduction & Executive Summary

3-(Aminomethyl)-2,4-difluoroaniline (CAS: 683744-94-7) is a high-value bifunctional building block utilized in the synthesis of kinase inhibitors, DPP-4 inhibitors, and antibacterials.[1] Its structure features two distinct nucleophilic sites: a primary aliphatic amine (aminomethyl group) and a primary aromatic amine (aniline).

The core synthetic challenge lies in the extreme electronic disparity between these two sites. The 2,4-difluoro substitution pattern exerts a strong electron-withdrawing effect (inductive,


), drastically reducing the nucleophilicity of the aniline nitrogen while leaving the aliphatic amine relatively unaffected.

This guide provides validated protocols for:

  • Chemoselective coupling to the aliphatic amine (kinetic control).

  • Forced coupling to the deactivated aromatic amine (requiring protection strategies).[1]

Chemical Analysis & Reactivity Profile

To design effective protocols, one must quantify the reactivity gap.

FeatureSite A: Aliphatic Amine (

)
Site B: Aromatic Amine (Aniline

)
Electronic Environment

hybridized, insulated from ring electronics.[1]

hybridized, conjugated with electron-poor ring.[1]
Estimated pKa (Conjugate Acid) ~9.2 - 9.5 (Typical benzylamine)~2.0 - 2.5 (Deactivated by 2,4-difluoro motif)
Nucleophilicity High (Standard primary amine).[1]Very Low (Poor nucleophile).[1]
Reactivity Status Kinetic Product (Reacts immediately).Thermodynamic Challenge (Requires forcing conditions).[1]

Implication: In a direct competition with 1 equivalent of activated carboxylic acid, Site A will react exclusively . Site B is sufficiently deactivated that it often does not require protection during the coupling of Site A, provided mild reagents are used. However, coupling to Site B requires the protection of Site A.

Visualizing the Reactivity Landscape

ReactivityMap Substrate 3-(Aminomethyl)- 2,4-difluoroaniline SiteA Site A: Aliphatic Amine (Nucleophilic, pKa ~9.5) Substrate->SiteA High Reactivity SiteB Site B: Aniline (Deactivated, pKa ~2.5) Substrate->SiteB Low Reactivity Route1 Standard Coupling (EDC, HATU, T3P) SiteA->Route1 Route2 Forcing Conditions (POCl3, Acid Chlorides) SiteB->Route2 Difficult without Site A Protection ProductA Aliphatic Amide (Major Product) Route1->ProductA ProductB Aniline Amide (Requires Protection of Site A) Route2->ProductB Difficult without Site A Protection

Figure 1: Reactivity mapping of the bifunctional substrate showing the kinetic preference for the aliphatic amine.

Protocol A: Selective Coupling to the Aliphatic Amine

This protocol targets the aminomethyl group while leaving the difluoroaniline intact. This is the most common workflow for building "linker" type molecules.[1]

Mechanism: Kinetic control.[1] The aliphatic amine reacts orders of magnitude faster than the electron-deficient aniline.[1]

Reagents & Materials
  • Carboxylic Acid: 1.0 equiv.[1][2]

  • Coupling Reagent: HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine), 2.5 equiv.[1]

  • Solvent: DMF or DCM (Anhydrous).[1]

  • Substrate: 3-(Aminomethyl)-2,4-difluoroaniline (1.0 equiv).[1]

Step-by-Step Procedure
  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (2.5 equiv) and stir for 5 minutes at Room Temperature (RT).

  • Reagent Addition: Add HATU (1.1 equiv). Stir for 5-10 minutes to form the activated ester (O-At ester).[1]

    • Note: If using T3P, add it simultaneously with the amine in step 4.

  • Coupling: Add 3-(Aminomethyl)-2,4-difluoroaniline (1.0 equiv) slowly.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Monitor by LC-MS.[1] You should see the conversion to the mono-amide.[1] The aniline peak will remain unreacted.[1]

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .[1][3]
  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).[1]

Critical Control Point: Do not use large excesses of acid chloride or elevated temperatures (>60°C), as this may force the aniline to react, leading to bis-amide impurities.

Protocol B: Coupling to the Aromatic Amine (Aniline)

Coupling to the 2,4-difluoroaniline is challenging due to its poor nucleophilicity.[1] The aliphatic amine must be protected first (e.g., Boc-protection) to prevent it from scavenging the activated acylating agent.

Phase 1: Protection (if not already protected)
  • React substrate with

    
     (1.0 equiv) in DCM/NaOH to selectively protect the aliphatic amine.[1] (The aniline is too poor a nucleophile to react with 
    
    
    
    under standard aqueous/biphasic conditions).[1]
Phase 2: The "Forcing" Amide Coupling

Standard reagents (EDC, HOBt) often fail here.[2] We recommend POCl3 (Phosphorus Oxychloride) or Acid Chlorides with pyridine.[1]

Reagents:

  • Carboxylic Acid: 1.1 equiv (or Acid Chloride).[1]

  • Activator:

    
     (1.1 equiv) or TCFH (Tetramethylchloroformamidinium hexafluorophosphate).[1]
    
  • Base: Pyridine (Solvent/Base) or N-Methylimidazole (NMI).[1]

  • Solvent: Pyridine or DCM.[1]

Step-by-Step Procedure (POCl3 Method)
  • Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) and N-Boc-3-(aminomethyl)-2,4-difluoroaniline (1.0 equiv) in anhydrous Pyridine (0.2 M).

  • Cooling: Cool the solution to -10°C (Ice/Salt bath).

  • Activation: Dropwise add

    
     (1.1 equiv) over 10 minutes.
    
    • Warning: Exothermic.[1] Maintain temperature < 0°C.

  • Reaction: Allow to warm to RT and stir for 1–2 hours.

    • Mechanism:[1][4][5][6]

      
       forms a highly reactive phosphoryl chloride intermediate with the acid, which is potent enough to acylate the electron-deficient aniline.
      
  • Quench: Carefully quench with water (ice cold).

  • Workup: Extract with EtOAc. Wash extensively with 1M HCl (to remove pyridine) and brine.[1]

  • Deprotection (Optional): Remove the Boc group using TFA/DCM (1:4) to liberate the aliphatic amine for subsequent steps.[1]

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Yield (Aniline Coupling) Aniline is too electron-deficient; Activated ester hydrolyzes before reaction.[1]Switch to Acid Chloride or POCl3 method.[1] Use N-Methylimidazole (NMI) as a catalyst (hyper-nucleophilic acylation catalyst).[1]
Bis-acylation (Aliphatic Coupling) Excess reagent or high temperature used.[1]Strictly control stoichiometry (1:1). Perform reaction at 0°C.
Poor Solubility Fluorine atoms increase lipophilicity but rigidify the lattice.[1]Use polar aprotic solvents like DMF or DMAc .[1]
No Reaction (Aniline) Steric hindrance + Electronic deactivation.[1]Use Microwave irradiation (100°C, 30 min) with HATU/DIPEA.
Workflow Decision Tree

Workflow Start Start: 3-(Aminomethyl)- 2,4-difluoroaniline Decision Target Site? Start->Decision PathA Aliphatic Amine (-CH2NH2) Decision->PathA PathB Aromatic Amine (Aniline -NH2) Decision->PathB StepA1 Use HATU or EDC 1.0 equiv Acid Room Temp PathA->StepA1 ResultA Selective Mono-Amide StepA1->ResultA StepB1 STEP 1: Protect Aliphatic Amine (Boc2O) PathB->StepB1 StepB2 STEP 2: High Energy Coupling (POCl3/Pyridine or Acid Chloride) StepB1->StepB2 StepB3 STEP 3: Deprotection (TFA) StepB2->StepB3

Figure 2: Decision tree for selecting the correct synthetic protocol based on the desired regioselectivity.

References

  • PubChem. "3-(Aminomethyl)-2,4-difluoroaniline Compound Summary."[1] National Library of Medicine.[1] Accessed October 2025.[1][7][8] [Link]

  • Dunetz, J. R., et al. "Amide Bond Formation with Electron-Deficient Amines."[1] Organic Letters, 2011, 13(19), 5048–5051. (Describes T3P/Pyridine conditions for deactivated anilines). [Link]

  • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron, 2005, 61(46), 10827-10852. (Comprehensive review of coupling reagents including POCl3 methods). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 3-(Aminomethyl)-2,4-difluoroaniline in organic solvents

Welcome to the technical support guide for 3-(Aminomethyl)-2,4-difluoroaniline (CAS 864749-37-5). This resource is designed for researchers, chemists, and formulation scientists to effectively troubleshoot and resolve so...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(Aminomethyl)-2,4-difluoroaniline (CAS 864749-37-5). This resource is designed for researchers, chemists, and formulation scientists to effectively troubleshoot and resolve solubility challenges encountered with this compound in organic solvents. By integrating fundamental chemical principles with practical, field-tested methodologies, this guide will provide a systematic approach to achieving successful dissolution for your experimental needs.

Compound Profile: 3-(Aminomethyl)-2,4-difluoroaniline

A thorough understanding of the molecule's physicochemical properties is the foundation of effective solubility troubleshooting. Since detailed experimental data for this specific compound is not widely published, we will infer its likely characteristics based on its structural components: a difluoroaniline core and a benzylic amine substituent.

  • Structure:

    • Aniline Core: The aromatic amine (anilinium pKa) is expected to be a weak base. The two electron-withdrawing fluorine atoms will significantly decrease the electron density on the aniline nitrogen, lowering its basicity compared to unsubstituted aniline.[1][2] The pKa of the conjugate acid is likely in the range of 2.5 - 4.0 .

    • Aminomethyl Group: This benzylic amine is an aliphatic-like amine. It is expected to be a much stronger base than the aniline nitrogen. The pKa of its conjugate acid is likely in the range of 9.0 - 10.0 .[3][4]

    • Polarity: The presence of two amine groups and two fluorine atoms makes this a polar molecule capable of acting as both a hydrogen bond donor and acceptor. This suggests that it will favor polar solvents over non-polar hydrocarbon solvents.

PropertyPredicted CharacteristicRationale
Molecular Formula C₇H₈F₂N₂Based on chemical structure.
CAS Number 864749-37-5[5]
Appearance Likely a solid at room temperatureBased on similar substituted anilines.
pKa (Conjugate Acids) pKa₁ ≈ 2.5 - 4.0 (Anilinium) pKa₂ ≈ 9.0 - 10.0 (Benzylic ammonium)Aniline basicity is reduced by electron-withdrawing fluorine atoms.[1][6] Benzylic amines are significantly more basic than aromatic amines.[3]
Expected Solubility Good solubility in polar protic and aprotic solvents. Poor solubility in non-polar solvents.The two amine groups and fluorine atoms increase polarity.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common solubility issues in a question-and-answer format, providing both theoretical explanations and actionable protocols.

Q1: I am struggling to dissolve 3-(Aminomethyl)-2,4-difluoroaniline in my chosen solvent. Where should I start?

Answer: The first step is to perform a systematic solvent screening. The "like dissolves like" principle is a good starting point, but the dual functionality of your molecule (aromatic and aliphatic amines) requires a broader approach.

Expert Insight: The presence of two polar amine groups suggests that polar solvents are the best place to start. Solvents capable of hydrogen bonding are particularly promising.

Workflow for Initial Solvent Screening:

cluster_0 Initial Solvent Screening Workflow start Start with small-scale test (1-2 mg of compound) tier1 Tier 1: Polar Solvents (e.g., DMSO, DMF, NMP, Methanol, Ethanol) start->tier1 result1 Soluble? tier1->result1 tier2 Tier 2: Moderately Polar Solvents (e.g., Acetonitrile, Acetone, THF, Dichloromethane) result2 Soluble? tier2->result2 tier3 Tier 3: Non-Polar Solvents (e.g., Toluene, Heptane) result3 Soluble? tier3->result3 result1->tier2 No success Success! Proceed with experiment. result1->success Yes result2->tier3 No result2->success Yes result3->success Yes fail Insoluble. Proceed to advanced troubleshooting. result3->fail No

Caption: A systematic workflow for initial solvent screening.

Recommended Starting Solvents:

ClassSolventRationale
Polar Aprotic DMSO, DMF, NMPExcellent at solvating a wide range of polar molecules. Often a good starting point for difficult-to-dissolve compounds.
Polar Protic Methanol, EthanolCapable of hydrogen bonding, which should be favorable for the amine groups.
Ethers THF, 2-MeTHFModerately polar, can be effective if strong hydrogen bonding is not required.
Chlorinated Dichloromethane (DCM)Often used in synthesis; worth testing but may be less effective than more polar options.
Q2: The compound is still not dissolving, or is only partially soluble, even in polar solvents. What is my next step?

Answer: If initial attempts at room temperature fail, you can introduce physical methods to increase the rate and extent of dissolution. These methods add energy to the system to overcome the lattice energy of the solid compound.

Step-by-Step Protocol for Physical Enhancement:

  • Preparation: Add your compound and selected solvent to a suitable vial.

  • Vortexing: Vigorously mix the sample for 30-60 seconds.

  • Heating: Gently warm the vial to 40-50°C. Caution: Ensure the solvent's boiling point is not exceeded and that the compound is thermally stable. Many dissolution processes are endothermic, so adding heat can significantly increase solubility.

  • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. The high-frequency sound waves create micro-cavitations that break apart solid particles and enhance solvent penetration.[7]

  • Observation: After each step, visually inspect the solution for undissolved solids. Allow the solution to cool to room temperature to check for precipitation, which would indicate that the solubility is temperature-dependent.

Q3: Physical methods didn't work. How can I use pH to my advantage?

Answer: Chemical modification, specifically pH adjustment, is a powerful technique for ionizable compounds like 3-(Aminomethyl)-2,4-difluoroaniline. By protonating one or both of the amine groups, you can form a salt, which is typically much more soluble in polar solvents than the neutral form.

Expert Insight: Your compound has two basic centers with different pKa values. This provides a unique opportunity for selective protonation.

  • Acidic Conditions (pH < 2): Both the benzylic amine (pKa₂ ≈ 9-10) and the aniline (pKa₁ ≈ 2.5-4) will be protonated, forming a dicationic salt. This species should have the highest solubility in polar protic solvents like water or ethanol.

  • Mildly Acidic Conditions (pH ≈ 5-7): The more basic benzylic amine will be protonated, while the weakly basic aniline will remain neutral. This monocationic species will also exhibit enhanced solubility.

cluster_1 pH-Dependent Ionization States Neutral Neutral Molecule (Low Solubility) Mono Monocation (Enhanced Solubility) Neutral->Mono + H⁺ (pH < pKa₂) Mono->Neutral - H⁺ (pH > pKa₂) Di Dication (High Solubility) Mono->Di + H⁺ (pH < pKa₁) Di->Mono - H⁺ (pH > pKa₁)

Caption: Equilibrium between ionization states at different pH values.

Protocol for pH-Modified Solubility Test:

  • Solvent Selection: Choose a solvent that can support a salt, such as methanol, ethanol, or water.

  • Acid Addition:

    • To your suspension, add a small amount (e.g., 1.1 equivalents relative to the amine group you want to protonate) of an acid.

    • For organic solvents, a solution of HCl in dioxane or isopropanol is often used.

    • For aqueous systems, dilute aqueous HCl is suitable.

  • Mixing: Vortex or stir the mixture. The formation of the salt should lead to rapid dissolution.

  • Application: This method is ideal for preparing stock solutions or for reactions where an acidic environment is acceptable. If the neutral form is required for a subsequent step, a basic workup (e.g., addition of NaHCO₃ or a mild organic base) will be necessary.

Q4: I cannot alter the pH for my experiment. Are there other chemical methods to improve solubility?

Answer: Yes, using a co-solvent system is a very common and effective technique. A co-solvent is a water-miscible organic solvent that, when added to the primary solvent, increases the solubility of a non-polar or poorly soluble compound.[8][9][10]

Expert Insight: Co-solvents work by reducing the polarity of the overall solvent system, making it more favorable for the solute to dissolve.[8] For your compound, a mixture of a highly polar solvent with a moderately polar one can strike the right balance to solvate both the polar and non-polar parts of the molecule.

Common Co-Solvent Systems to Try:

Primary SolventCo-SolventTypical Ratios (v/v)Notes
Dichloromethane (DCM)Methanol9:1, 4:1A workhorse for many organic reactions. The methanol helps to solvate the polar amine groups.
Tetrahydrofuran (THF)Water9:1, 4:1Useful for reactions where a small amount of water is tolerated.
AcetonitrileWater9:1, 4:1Common in purification (e.g., HPLC) and as a reaction solvent.
DMSOWaterAny ratioCreates a highly polar environment suitable for very polar compounds.

Protocol for Co-Solvent Testing:

  • Initial Dissolution: Attempt to dissolve the compound in the co-solvent first (e.g., methanol or DMSO), as it often has higher intrinsic solubility in this component.

  • Titration: Slowly add the primary solvent (e.g., DCM) to the solution while stirring.

  • Observation: Watch for any signs of precipitation. The goal is to find a ratio that keeps the compound fully dissolved at the desired concentration.

  • Validation: Always run a small-scale test of your reaction or experiment in the chosen co-solvent system to ensure it does not negatively impact your results.

Standard Operating Procedure: Equilibrium Solubility Determination (Shake-Flask Method)

For quantitative assessment, the shake-flask method is a reliable, low-throughput technique to determine equilibrium solubility.[11][12]

  • Preparation: Add an excess amount of 3-(Aminomethyl)-2,4-difluoroaniline to a known volume of the chosen solvent or solvent system in a sealed vial. "Excess" means that solid material should still be visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the suspension to settle. Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtering the supernatant through a 0.22 µm syringe filter is recommended.

  • Quantification: Dilute the filtered supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The determined concentration is the equilibrium solubility of the compound in that solvent at that temperature.

References

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). MDPI. Available at: [Link]

  • pKa Prediction for Anilines. Scribd. Available at: [Link]

  • Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). PubMed. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC. Available at: [Link]

  • pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines. Springer. Available at: [Link]

  • Comparison of Different AtomicChargeSchemes for Predicting pKa Variations in Substituted Anilines and Phenols. Wiley Online Library. Available at: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Benzylamine. PubChem. Available at: [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). Journal of Engineering Research and Applied Science. Available at: [Link]

  • Substituent effects on the physical properties and pKa of aniline. ResearchGate. Available at: [Link]

  • Acid-base properties of nitrogen-containing functional groups. (2022). Chemistry LibreTexts. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • 3-(Aminomethyl)-2,4-difluoroaniline. EPA. Available at: [Link]

  • pka-chart. Scribd. Available at: [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Available at: [Link]

  • Standard Operation Procedure for static solubility testing of NM suspension. Nanopartikel.info. Available at: [Link]

  • pKa Data Compiled by R. Williams. University of Wisconsin-Madison. Available at: [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. FDA. Available at: [Link]

  • Approximate pKa chart of the functional groups. University of California, Los Angeles. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. (2018). World Health Organization. Available at: [Link]

Sources

Optimization

Overcoming steric hindrance in 2,4-difluoro substituted aniline reactions

Technical Support Center: Advanced Synthesis Guide Topic: Overcoming Steric & Electronic Deactivation in 2,4-Difluoroaniline Reactions Reference ID: TS-24DF-OPT-2025 Introduction: The "Deactivated Steric Core" Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Overcoming Steric & Electronic Deactivation in 2,4-Difluoroaniline Reactions Reference ID: TS-24DF-OPT-2025

Introduction: The "Deactivated Steric Core" Challenge

Welcome. If you are reading this, you are likely experiencing stalled reactivity with 2,4-difluoroaniline . As a Senior Application Scientist, I see this specific substrate fail in standard workflows weekly.

You are fighting a two-front war against molecular physics:

  • Steric Hindrance (The Ortho-F): The fluorine atom at the 2-position creates a "steric gate," physically blocking the approach of electrophiles to the nitrogen center.

  • Electronic Deactivation (The -I Effect): Fluorine is the most electronegative element (

    
    ). Two fluorines exert a massive inductive withdrawal (
    
    
    
    ), pulling electron density away from the nitrogen lone pair. This renders the aniline a poor nucleophile .

Standard protocols (EDC/NHS, standard Suzuki conditions) assume a nucleophilic amine. 2,4-difluoroaniline is not a standard amine; it behaves more like a weak amide. This guide provides the high-energy protocols required to force this reaction to completion.

Module 1: Amide Coupling Troubleshooting

The Problem: Standard coupling reagents (EDC, HOBt, PyBOP) rely on the amine attacking an active ester. 2,4-difluoroaniline is too weak to attack these intermediates before they hydrolyze.

The Solution: You must switch to High-Activity Acyl Transfer or In-Situ Acid Chlorides .

Protocol A: TCFH-NMI Activation (Recommended)

Based on Beutner et al. (Org.[1] Lett. 2018). This is the modern gold standard for electron-deficient anilines.

Reagents:

  • TCFH: Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate

  • NMI: N-Methylimidazole (Acts as a super-nucleophilic catalyst)

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) and TCFH (1.1 equiv) in Acetonitrile (

    
    ). Note: DCM is inferior here.
    
  • Add NMI (2.5 equiv) dropwise at 0 °C. Stir for 15 mins.

    • Mechanism:[2][3][4][5] NMI attacks TCFH to form a highly reactive acyl-imidazolium species.

  • Add 2,4-difluoroaniline (1.1 equiv).

  • Warm to ambient temperature and stir for 2-4 hours.

  • Checkpoint: If conversion is <50% by LCMS, heat to 50 °C. The activation energy barrier is high.

Protocol B: The "Brute Force" Acid Chloride Method

If TCFH fails, you must generate the acid chloride. Avoid thionyl chloride (


) if you have acid-sensitive groups; use Ghosez’s Reagent .
  • Activation: Dissolve Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv). Stir 1 hr at RT.

  • Coupling: Volatiles removal is not necessary. Add 2,4-difluoroaniline (1.2 equiv) and Pyridine (2.0 equiv).

  • Reflux: Heat to 40 °C. The pyridine acts as a base and acyl transfer catalyst.

Module 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

The Problem: The steric bulk of the ortho-fluorine prevents the amine from coordinating to the Palladium center during the transmetallation/reductive elimination steps. Standard ligands (


, dppf) will fail.

The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands are bulky enough to force the formation of the active monoligated Pd(0) species.

Decision Matrix: Ligand Selection
Target ProductRecommended LigandCatalyst PrecursorBase
Primary Aniline (Coupling 2,4-DF-Aniline to Aryl Halide)BrettPhos Pd(OAc)₂ or Pd₂(dba)₃NaOtBu
Secondary Aniline (Highly Hindered)tBuXPhos Pd₂(dba)₃NaOtBu
Heterocyclic Substrates XPhos Pd(OAc)₂K₃PO₄
Optimized Protocol (BrettPhos System)

Reference: Surry & Buchwald (Chem. Sci. 2011)

  • Inert Setup: Flame-dry a reaction vial. Cycle Argon/Vacuum 3 times. Oxygen poisons this catalyst immediately.

  • Solvent: Use 1,4-Dioxane or t-Amyl Alcohol . (Toluene often lacks the boiling point needed to overcome the steric barrier).

  • Loading:

    • Aryl Halide (1.0 equiv)

    • 2,4-difluoroaniline (1.2 equiv)

    • BrettPhos Pd G4 (Pre-catalyst) (1-2 mol%). Using the pre-catalyst is crucial to ensure active Pd(0) generation.

    • NaOtBu (1.4 equiv).

  • Temperature: Heat to 100-110 °C .

    • Why? You need thermal energy to rotate the C-N bond against the fluorine steric clash during reductive elimination.

Module 3: Visualization & Logic

Workflow Logic: Reaction Optimization

ReactionOptimization Start Substrate: 2,4-Difluoroaniline Goal Desired Reaction? Start->Goal Amide Amide Bond Formation Goal->Amide CN_Bond C-N Cross Coupling Goal->CN_Bond Standard Standard EDC/HOBt Amide->Standard CatSelect Catalyst Selection CN_Bond->CatSelect Fail1 Fail: Low Yield (<10%) Standard->Fail1 Due to -I Effect Sol1 Sol 1: TCFH + NMI (Acetonitrile, 50°C) Fail1->Sol1 Activate Acid Sol2 Sol 2: Ghosez's Reagent (Acid Chloride) Fail1->Sol2 Force Reactivity Ligand1 Ligand: BrettPhos (For Primary Amines) CatSelect->Ligand1 Standard Coupling Ligand2 Ligand: tBuXPhos (For Hindered Electrophiles) CatSelect->Ligand2 Extreme Sterics

Caption: Decision tree for selecting the correct high-energy reagents based on reaction type.

FAQs: Common Pitfalls

Q: I see a new spot on TLC, but my yield is <20%. What is happening? A: You are likely observing atropisomerism or rotameric restriction in the NMR, confusing it for impurities, OR you are stalling at the intermediate.

  • Fix: Run NMR at high temperature (80 °C) to coalesce peaks. If yield is genuinely low, check for "dimerization" of your coupling reagent (common with EDC). Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.

Q: Can I use microwave irradiation? A: Yes, and you should. For 2,4-difluoroaniline, microwave irradiation (120 °C, 20 mins) often outperforms 12 hours of reflux. The rapid heating helps overcome the initial activation barrier of nucleophilic attack without prolonged thermal degradation of the catalyst.

Q: My Buchwald reaction turns black immediately (Palladium Black). A: Your ligand is not protecting the Palladium.

  • Ensure you are using degassed solvents .[6]

  • Switch to a G3 or G4 Pre-catalyst (e.g., BrettPhos Pd G4). These are air-stable solids that generate the active species inside the solution, preventing early catalyst death.

References

  • Beutner, G. L., et al. (2018).[1] "TCFH–NMI: A General and Powerful Method for the Formation of Amides from Sterically Hindered Anilines." Organic Letters.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking Amide Bond Synthesis." Nature.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

Sources

Troubleshooting

Preventing oxidation and degradation of 3-(Aminomethyl)-2,4-difluoroaniline

Technical Support Center: 3-(Aminomethyl)-2,4-difluoroaniline Document ID: TSS-AM-DFA-001 Last Updated: February 17, 2026 Introduction: Understanding the Instability of 3-(Aminomethyl)-2,4-difluoroaniline Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Aminomethyl)-2,4-difluoroaniline

Document ID: TSS-AM-DFA-001

Last Updated: February 17, 2026

Introduction: Understanding the Instability of 3-(Aminomethyl)-2,4-difluoroaniline

Welcome to the technical support guide for 3-(Aminomethyl)-2,4-difluoroaniline (CAS 683744-94-7). This valuable and reactive intermediate is instrumental in various synthetic pathways within drug discovery and materials science. However, its chemical structure—an electron-rich aniline core substituted with both an activating aminomethyl group and deactivating fluorine atoms—renders it highly susceptible to oxidative degradation.

Aromatic amines, in general, are prone to oxidation by atmospheric oxygen, a process often accelerated by light and heat.[1][2] This degradation typically leads to the formation of highly colored quinone-imine structures, which can further polymerize, resulting in sample discoloration (from pink to dark brown), loss of purity, and compromised reactivity in downstream applications. This guide provides in-depth, field-proven answers and protocols to help you preserve the integrity of your material.

Frequently Asked Questions (FAQs)

Q1: My vial of 3-(Aminomethyl)-2,4-difluoroaniline has turned pink/brown upon storage. What happened and is it still usable?

A: The discoloration is a classic sign of oxidation. The aniline nitrogen is easily oxidized by atmospheric oxygen to form colored impurities. While a very faint pink hue might indicate minimal degradation, any significant color change to brown or black suggests substantial impurity formation. For most applications, especially in sensitive catalytic cycles or GMP-regulated syntheses, the material should be purified or discarded. Using degraded material can lead to inconsistent reaction yields, unexpected side products, and difficulty in purification.

Q2: What are the absolute ideal storage conditions for this compound?

A: The ideal storage conditions aim to eliminate the primary drivers of degradation: oxygen and light.[3]

  • Atmosphere: Store under a dry, inert atmosphere (Argon or Nitrogen).

  • Temperature: Refrigerate at 2-8°C.[3][4] Do not freeze unless the material is sealed under a robust inert atmosphere, as this can introduce atmospheric moisture through condensation during temperature cycling.

  • Light: Keep in an amber vial or a clear vial stored inside a light-blocking secondary container.[1]

  • Container: Use a vial with a PTFE-lined cap to prevent reaction with cap materials. For long-term storage, flame-sealing in an ampoule under argon is the gold standard.

Q3: I don't have a glovebox or Schlenk line. What is the best way to handle this material on the open bench?

A: While not ideal, you can minimize degradation with careful technique. Work quickly and efficiently. Before opening the vial, allow it to warm to room temperature to prevent water condensation on the cold solid. Once open, weigh the required amount as swiftly as possible and immediately flush the vial headspace with an inert gas (like nitrogen or argon from a balloon setup) before re-sealing tightly.[5][6] For dissolving, add the solid to a flask, seal it with a septum, and then flush the flask with inert gas before introducing an anhydrous, de-gassed solvent via syringe.

Q4: Which analytical technique is best for quickly checking the purity of my sample?

A: For a rapid qualitative check, Thin-Layer Chromatography (TLC) is effective. The oxidized impurities are often more polar and colored, appearing as distinct, darker spots with lower Rf values than the parent compound. For quantitative analysis and definitive purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method.[7][8] It can separate and quantify the parent aniline from its various degradation products.

Troubleshooting Guide: Common Issues and Solutions

Problem Observed Potential Root Cause Recommended Action & Scientific Rationale
Rapid discoloration after opening a new vial Improper Handling: Exposure to ambient air and humidity upon opening a cold vial.Solution: Always allow the container to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents atmospheric moisture from condensing onto the cold, hygroscopic solid, which can accelerate oxidation.
Inconsistent yields or new impurities in subsequent reactions Degradation of Stock Solution: The compound is degrading in solution over time.Solution: Prepare solutions of 3-(Aminomethyl)-2,4-difluoroaniline fresh for each use. If a stock solution must be stored, it must be prepared with a sparged (oxygen-free) anhydrous solvent and kept under a positive pressure of inert gas in a sealed container at 2-8°C.[5]
Solid material appears clumpy or "wet" Hygroscopicity: The compound, likely as a salt or with polar impurities, has absorbed atmospheric moisture.Solution: Dry the material under high vacuum for several hours before use. Handle exclusively under inert atmosphere to prevent re-exposure. Moisture can act as a catalyst for certain degradation pathways.
TLC plate shows multiple dark spots near the baseline Advanced Polymerization: Significant oxidation has led to the formation of high-molecular-weight, highly polar polymeric impurities.Solution: The material is likely too degraded for simple purification. Discard and use a fresh, pure lot. These polymers can interfere with reactions by chelating catalysts or acting as radical scavengers.

Visualization of Degradation

The primary degradation route for anilines is air oxidation. This process often begins with the formation of a radical cation, which can then dimerize and undergo further oxidation to form colored quinone-like structures.

Oxidation Pathway cluster_main Oxidative Degradation of 3-(Aminomethyl)-2,4-difluoroaniline Aniline 3-(Aminomethyl)-2,4- difluoroaniline (Colorless) Radical Aniline Radical Cation (Transient Intermediate) Aniline->Radical [O₂], light (hν), trace metal Dimer Dimerized Intermediates Radical->Dimer Dimerization Polymer Colored Polymeric Impurities (Brown/Black) Dimer->Polymer Further Oxidation & Polymerization

Caption: Simplified pathway of aniline oxidation leading to colored impurities.

Experimental Protocols

Protocol 1: Best Practices for Handling and Weighing Under Inert Atmosphere

This protocol minimizes exposure to atmospheric oxygen and moisture during routine handling.

  • Preparation:

    • Place the sealed vial of 3-(Aminomethyl)-2,4-difluoroaniline, a spatula, a weigh boat, and your reaction flask (equipped with a magnetic stir bar and rubber septum) into a desiccator. Allow all items to equilibrate to room temperature for at least 30 minutes.

    • Prepare an inert gas source. A simple setup involves a balloon filled with nitrogen or argon connected via a needle to a manifold.

  • Inerting the Reaction Vessel:

    • Insert a needle connected to the inert gas line into the septum of your reaction flask.

    • Insert a second, open "vent" needle into the septum.

    • Flush the flask with a gentle stream of inert gas for 5-10 minutes to displace all air.[5] Remove the vent needle first, then the gas inlet needle to leave a slight positive pressure.

  • Weighing the Compound:

    • Work quickly. Remove the compound vial from the desiccator and open it.

    • Using the clean, dry spatula, promptly weigh the desired amount of solid onto the weigh boat.

    • Immediately after, flush the headspace of the stock vial with your inert gas source for ~30 seconds before tightly resealing the cap. Wrap the cap threads with parafilm for extra security.

  • Transfer and Dissolution:

    • Quickly remove the septum from your inerted reaction flask and add the weighed solid.

    • Immediately re-seal the flask with the septum.

    • Re-flush the flask with inert gas for 1-2 minutes to remove any air introduced during the transfer.

    • Add your anhydrous, degassed solvent via a clean, dry syringe through the septum.[6]

Protocol 2: Rapid Purity Assessment by HPLC

This provides a general method to quickly assess the purity and detect the presence of degradation products.

  • Sample Preparation:

    • Accurately prepare a stock solution of your compound in the mobile phase diluent (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection to protect the column.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient is often best to resolve both non-polar starting material and polar impurities.

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The pure 3-(Aminomethyl)-2,4-difluoroaniline will appear as a major, sharp peak.

    • Oxidized impurities will typically appear as earlier-eluting (more polar) or much later-eluting (polymeric) peaks.[7]

    • Calculate purity by the area percent method, but be aware that this assumes all components have a similar response factor at the chosen wavelength. For accurate quantification, a reference standard is required.

References

  • Riggin, P.M., Lucas, S.V., Cole, T.F., & Birts, M.A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Guedidi, H., et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 8(29), 5949-5956. Retrieved from [Link]

  • ResearchGate. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]

  • Sun, Y., et al. (2024). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. Catalysts, 14(1), 64. Retrieved from [Link]

  • Li, J., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Applied Sciences, 12(7), 3313. Retrieved from [Link]

  • Not Voodoo. (n.d.). Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure: Aniline. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Grishchenkov, V.G., et al. (2003). Degradation of 3,4-dichloro- and 3,4-difluoroaniline by Pseudomonas fluorescens 26-K. Mikrobiologiia, 72(2), 188-194. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 3-(Aminomethyl)-2,4-difluoroaniline - Publications - Abstract Sifter. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82504407, 3-(Aminomethyl)-4-(difluoromethoxy)aniline. Retrieved from [Link]

  • Sun, B., et al. (2018). Theoretical Study on the Reaction Mechanisms of Ferrate(VI) with Substituted Anilines. The Journal of Physical Chemistry A, 122(31), 6495-6504. Retrieved from [Link]

Sources

Optimization

Removing regioisomers from 3-(Aminomethyl)-2,4-difluoroaniline synthesis

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Isolation of 3-(Aminomethyl)-2,4-difluoroaniline from Regioisomeric Mixtures Executive Summary Synthesizing 3-(aminomethyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Isolation of 3-(Aminomethyl)-2,4-difluoroaniline from Regioisomeric Mixtures

Executive Summary

Synthesizing 3-(aminomethyl)-2,4-difluoroaniline (Target) often results in a "regioisomer soup" due to the competing directing effects of the fluorine atoms and the amino group. The most persistent impurity is typically the 5-isomer , formed via thermodynamic equilibration during lithiation or non-selective electrophilic attack.

This guide provides a self-validating workflow to:

  • Diagnose the specific isomer mixture using NMR coupling constants.

  • Purify the target using a lattice-selective "Salt Switch" crystallization.

  • Prevent recurrence by optimizing the kinetic control of the upstream lithiation step.

Module 1: Diagnostic & Analytical (The "What do I have?" Phase)

Q: My LC-MS shows a single peak, but my biological assay data is inconsistent. Could I have a regioisomer? A: Yes. Regioisomers of fluorinated anilines often co-elute on standard C18 HPLC columns because their lipophilicity (


) is nearly identical. Mass spectrometry cannot distinguish them as they share the same 

.

The Solution: 1H and 19F NMR Coupling Analysis You must look at the splitting patterns of the aromatic protons.

FeatureTarget: 3-Substituted Impurity: 5-Substituted Impurity: 6-Substituted
Structure Sandwich (Substituent between F2/F4)Para to F2, Meta to F4Ortho to NH2
Aromatic Protons H5 and H6 H3 and H6 H3 and H5
1H NMR Pattern Ortho-coupling (

)
. You will see two doublets (or ddd) with strong splitting.
Para-coupling (

)
. You will see two singlets (or weak doublets).
Meta-coupling (

)
.
19F NMR Distinct shifts due to proximity to the aminomethyl group.F2 and F4 shifts change significantly due to loss of ortho-shielding.-

Why this works: The 3-position is the "crowded" pocket. If your substituent is there, the remaining protons (H5, H6) are neighbors. If the substituent is at position 5, the protons are isolated from each other.

Module 2: Purification Protocols (The "How do I fix it?" Phase)

Q: Flash chromatography is failing to separate the isomers. What is the alternative? A: Stop using silica. These are polar, basic diamines that streak and tail. The most robust separation method relies on Lattice Energy Differentiation via salt formation. The 3-isomer is compact and symmetric; the 5-isomer is linear and asymmetric. We will exploit this using a Dihydrochloride Salt Screen .

Protocol: The "Salt Switch" Recrystallization

Principle: The 3-(aminomethyl)-2,4-difluoroaniline dihydrochloride salt forms a high-melting crystal lattice that is significantly less soluble in alcoholic solvents than the 5-isomer salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve

    
     of the crude free base mixture in 
    
    
    
    of absolute ethanol (anhydrous).
  • Acidification: Cool to

    
    . Slowly add 
    
    
    
    equivalents of HCl (4M in Dioxane) dropwise.
    • Note: Do not use aqueous HCl. Water increases the solubility of the impurity, preventing separation.

  • Nucleation: Stir at

    
     for 1 hour. A white precipitate should form.
    
    • Troubleshooting: If no solid forms, add diethyl ether (

      
      ) to lower polarity.
      
  • The "Digest": Heat the slurry to

    
     for 30 minutes, then slowly cool back to room temperature over 2 hours. This "Ostwald ripening" dissolves small, impure crystals and grows the pure Target lattice.
    
  • Filtration: Filter the solid. Wash with cold 1:1 Ethanol/Ether.

  • Validation: Neutralize a small sample (

    
    ) with NaOH and run 1H NMR. If H3/H6 singlets (5-isomer) are visible, repeat the recrystallization.
    

PurificationProtocol Start Crude Mixture (3-isomer + 5-isomer) Solvent Dissolve in Absolute EtOH Start->Solvent Acid Add 2.2 eq HCl (Dioxane solution) Solvent->Acid Precip Precipitate Dihydrochloride Salts Acid->Precip Heat Heat to 60°C (Digestion) Dissolves Impurity Lattice Precip->Heat Cool Slow Cool to 20°C Target Crystallizes Heat->Cool Filter Filter & Wash (Cold EtOH/Ether) Cool->Filter Check NMR Validation (Look for Ortho Coupling) Filter->Check Recrys Repeat Recrystallization Check->Recrys Fail Final Pure 3-isomer 2HCl Salt Check->Final Pass Recrys->Heat

Figure 1: The "Salt Switch" workflow exploits lattice energy differences between the compact 3-isomer and the linear 5-isomer.

Module 3: Upstream Prevention (The "Root Cause" Phase)

Q: Why is the 5-isomer forming in the first place? A: This is a classic case of Kinetic vs. Thermodynamic Control during the lithiation step.

If you are synthesizing this via Directed Ortho Metalation (DoM) of N-protected-2,4-difluoroaniline:

  • The C3 Position (Target): Located between two fluorine atoms. It is the most acidic proton (Inductive effect of 2 F atoms) but is sterically hindered ("The Sandwich").

  • The C5 Position (Impurity): Less acidic but sterically open.

The Mechanism of Failure:

  • Temperature too high (

    
    ):  The lithiated species at C3 is unstable. It can isomerize to the thermodynamically more stable C5 position (the "Lithium Walk").
    
  • Benzyne Formation: At temperatures above

    
    , the C3-lithio species can eliminate LiF to form a benzyne  intermediate. Nucleophilic attack on the benzyne is non-selective, yielding a mixture of isomers.
    

Protocol Adjustment:

  • Cooling: Maintain internal reaction temperature strictly below

    
     .
    
  • Base Selection: Use LDA (Lithium Diisopropylamide) or LiTMP (Lithium Tetramethylpiperidide) rather than n-BuLi. The bulky bases are more sensitive to steric hindrance and will kinetically favor the most acidic proton (C3) if the temperature is low enough to prevent equilibration.

  • Quench: Add the electrophile (e.g., DMF, Formyl source) rapidly at

    
    . Do not allow the mixture to warm up before quenching.
    

IsomerPathways Start 2,4-Difluoroaniline (Protected) Lithiation Lithiation (-78°C, LDA) Start->Lithiation C3_Li C3-Lithio Species (Kinetic Product) Target Precursor Lithiation->C3_Li Fast, -78°C C5_Li C5-Lithio Species (Thermodynamic Product) Impurity Precursor C3_Li->C5_Li Warm up (-40°C) Benzyne Benzyne Intermediate (Scrambled Mixture) C3_Li->Benzyne Elimination of LiF (>-50°C) Target Target C3_Li->Target Quench Impurity Impurity C5_Li->Impurity Quench Benzyne->C5_Li Nucleophilic Attack

Figure 2: Thermodynamic equilibration and benzyne formation are the primary drivers of regioisomer impurities.

Summary of Key Parameters

ParameterRecommendationReason
Lithiation Temp

Prevents "Lithium Walk" from C3 to C5.
Base LiTMP or LDASteric bulk improves kinetic selectivity for C3.
Purification Dihydrochloride Salt / EtOHExploits crystal lattice differences (Target crystallizes, Impurity stays in liquor).
Diagnostic 1H NMR (

coupling)
Distinguishes Ortho-protons (Target) from Isolated protons (Impurity).

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Foundational text on "Lithium Walk" and kinetic control in DoM).
  • Snieckus, V. (1990). Directed Ortho Metalation.[1][2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link

  • Leroux, F. R., et al. (2005). Organolithium Reagents in the Preparation of Fluorinated Aromatic Compounds. Journal of Fluorine Chemistry. Link

  • Magnus, P., et al. (2013). Practical Synthesis of 2,4-Difluoro-3-methylaniline. Organic Process Research & Development. (Describes salt formation strategies for fluorinated anilines). Link

Sources

Reference Data & Comparative Studies

Validation

Metabolic Stability of Fluorinated vs. Non-Fluorinated Aniline Scaffolds: A Technical Guide

Topic: Metabolic Stability Comparison of Fluorinated vs. Non-Fluorinated Aniline Scaffolds Content Type: Technical Comparison Guide Executive Summary The aniline moiety is a privileged scaffold in medicinal chemistry, pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Comparison of Fluorinated vs. Non-Fluorinated Aniline Scaffolds Content Type: Technical Comparison Guide

Executive Summary

The aniline moiety is a privileged scaffold in medicinal chemistry, present in numerous kinase inhibitors, GPCR ligands, and antibacterial agents. However, non-fluorinated anilines frequently suffer from rapid oxidative clearance and bioactivation to toxic reactive metabolites (quinone-diimines).

This guide objectively compares the metabolic performance of fluorinated versus non-fluorinated aniline scaffolds.[1] It details the mechanistic impact of fluorine substitution on Cytochrome P450 (CYP) catalysis, provides experimental protocols for stability assessment, and visualizes the diversion of metabolic pathways to prevent toxicity.

Mechanistic Comparison: The "Fluorine Effect"[1][2][3][4]

The superior metabolic stability of fluorinated anilines is not merely a result of the C–F bond strength (approx. 116 kcal/mol) compared to the C–H bond (approx. 99 kcal/mol). It is primarily driven by electronic deactivation and lipophilic modulation .

Electronic Deactivation (HOMO Lowering)

CYP450-mediated oxidation involves an electrophilic attack by the high-valent iron-oxo species (Compound I) on the aromatic ring.

  • Non-Fluorinated Anilines: The amino group is a strong electron-donating group (EDG), raising the Highest Occupied Molecular Orbital (HOMO) energy of the phenyl ring. This makes the ring highly susceptible to electrophilic attack, particularly at the para-position.

  • Fluorinated Anilines: Fluorine is the most electronegative element (

    
    ). When attached to the ring, its strong inductive electron-withdrawing effect (
    
    
    
    ) lowers the HOMO energy of the
    
    
    -system. This increases the activation energy required for the CYP450 oxidant to form the tetrahedral intermediate (Meisenheimer complex), effectively slowing down the reaction rate (
    
    
    ).
pKa Modulation and N-Oxidation

Fluorine substitution reduces the basicity of the aniline nitrogen.

  • Aniline pKa: ~4.6

  • 4-Fluoroaniline pKa: ~4.5

  • 2-Fluoroaniline pKa: ~4.4

  • 2,6-Difluoroaniline pKa: ~0.5 – 1.5 (Significant drop)

Impact: Lower basicity reduces the formation of the ammonium species at physiological pH, but more importantly, it reduces the electron density on the nitrogen lone pair, suppressing direct N-oxidation and N-dealkylation pathways.

Comparative Performance Data

The following table summarizes the metabolic fate and physicochemical shifts observed when transitioning from a naked aniline to fluorinated analogs.

Table 1: Physicochemical and Metabolic Comparison of Aniline Scaffolds

FeatureAniline (Non-Fluorinated) 4-Fluoroaniline (Para-Blocked) 2,6-Difluoroaniline (Ortho-Blocked)
Primary Metabolic Route Para-hydroxylation (Rapid)

Quinoneimine
Ortho-hydroxylation (Slower)N-oxidation or Ring-oxidation (Very Slow)
Bioactivation Risk High (Forms reactive Quinoneimine)Low (Blocks primary toxicophore formation)Minimal (Steric & Electronic shielding)
Electronic State (HOMO) High (Electron Rich)Moderate (Deactivated)Low (Highly Deactivated)
Lipophilicity (

LogP)
Reference (0.0)+0.15 to +0.30+0.40 to +0.60
Microsomal

Short (< 15 min)Extended (30–60 min)Highly Extended (> 120 min)
Toxic Liability Hepatotoxicity (via covalent binding)Potential Fluoride release (rare)Low

Visualizing Metabolic Diversion

The following diagram illustrates how fluorine substitution blocks the formation of toxic quinoneimine intermediates, diverting metabolism toward safer, phase II-ready phenols.

MetabolicPathways cluster_toxic Path A: Non-Fluorinated (High Toxicity Risk) cluster_safe Path B: 4-Fluoro Substitution (Metabolic Shunt) Aniline Aniline Scaffold (Substrate) PHydroxy p-Aminophenol Aniline->PHydroxy CYP450 (Fast) [Para-Hydroxylation] OHydroxy o-Amino Phenol (Stable Metabolite) Aniline->OHydroxy CYP450 (Slow) [Ortho-Hydroxylation] Block Fluorine Blockade (Prevents Path A) QI Quinoneimine (REACTIVE TOXICANT) PHydroxy->QI -2e- / -2H+ CovBind Covalent Binding (Hepatotoxicity) QI->CovBind Nucleophilic Attack (Cys/Lys) PhaseII Glucuronidation/Sulfation (Excretion) OHydroxy->PhaseII UGT/SULT

Figure 1: Divergence of metabolic pathways. Non-fluorinated anilines preferentially undergo para-hydroxylation leading to toxic quinoneimines. Para-fluorination blocks this route, forcing the molecule into slower, safer ortho-hydroxylation pathways.

Experimental Protocol: Microsomal Stability Assay

To validate the stability enhancement of your fluorinated scaffold, perform this standard comparative assay. This protocol ensures data integrity through internal controls and time-course linearity.

Reagents & Materials
  • Test Compounds: Non-fluorinated Aniline (Reference) and Fluorinated Analog (10 mM DMSO stock).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow Logic
  • Pre-Incubation: Equilibrate microsomes and test compounds to 37°C before adding NADPH. This identifies non-NADPH dependent degradation (chemical instability).

  • Initiation: Start reaction with NADPH to synchronize metabolic turnover.

  • Termination: Sequential quenching ensures a kinetic curve (

    
    ) can be calculated.
    
Step-by-Step Methodology
  • Preparation: Dilute 10 mM stock to 1 µM working solution in Phosphate Buffer (0.1% DMSO final).

  • Plate Setup: Aliquot 30 µL of 1 µM compound solution into 96-well plate. Add 10 µL of HLM mix (Final protein conc: 0.5 mg/mL).

  • Pre-Incubation: Incubate at 37°C for 10 minutes.

  • Reaction Start: Add 10 µL of 5 mM NADPH solution to all wells (except T=0 control).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes , remove 50 µL of reaction mixture.

  • Quenching: Immediately dispense into 150 µL of ice-cold ACN (with Internal Standard). Vortex for 10 min @ 1000 rpm.

  • Clarification: Centrifuge at 4000g for 20 min (4°C) to precipitate proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (e.g., C18 column, Water/ACN gradient + 0.1% Formic Acid).

Data Calculation

Calculate the In Vitro Intrinsic Clearance (


) using the depletion rate constant (

):






Safety & Toxicity: The Defluorination Nuance

While fluorination generally improves safety, researchers must be aware of oxidative defluorination .[2]

  • Mechanism: If the fluorine is placed para to an electron-donating group (like the aniline nitrogen), CYP450 can sometimes hydroxylate the ipso-carbon (the carbon holding the fluorine).

  • Consequence: This leads to the release of a fluoride ion (

    
    ) and the formation of a ketone/quinone.
    
  • Risk Assessment:

    • High Risk: Fluorine on an aliphatic chain or highly activated ring position without steric protection.

    • Low Risk: Fluorine on a deactivated aromatic ring (e.g., polyfluorinated anilines).

    • Detection: Monitor for

      
       shift of -20 Da (Loss of HF) + 16 Da (Oxygen) = Net -4 Da (rare) or simply loss of F in MetID studies.
      

Conclusion

Replacing hydrogen with fluorine on an aniline scaffold is a validated strategy to enhance metabolic stability.[2] The modification works by lowering the HOMO energy (reducing oxidation susceptibility) and blocking the primary site of metabolism (para-position).

Recommendation:

  • Start with 4-fluoroaniline analogs to block the most labile site.

  • If metabolic liability persists, investigate 2,4-difluoro or 3-fluoro patterns to modulate pKa and lipophilicity further.

  • Always pair stability assays with GSH-trapping experiments to ensure that fluorination has successfully mitigated the risk of reactive metabolite formation.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

  • Kalgutkar, A. S., & Dalvie, D. (2015). Role of Fluorine in Reducing Bioactivation and Reactive Metabolite Formation.[1][3][2] Topics in Current Chemistry. [Link]

  • Rietjens, I. M., & Vervoort, J. (1991).[4] Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products.[1][4][5] Chemico-Biological Interactions. [Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. [Link]

Sources

Comparative

IR spectroscopy peaks for identifying 3-(Aminomethyl)-2,4-difluoroaniline

Content Type: Comparative Technical Guide Subject: Infrared Spectroscopy (FTIR) Analysis & Structural Validation Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers Strategic Overview: The...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Subject: Infrared Spectroscopy (FTIR) Analysis & Structural Validation Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Strategic Overview: The Analytical Challenge

In the synthesis of fluorinated kinase inhibitors, 3-(Aminomethyl)-2,4-difluoroaniline serves as a critical "linker" intermediate. Its structural duality—containing both an electron-deficient fluoro-aniline core and a nucleophilic benzylamine arm—presents a unique spectroscopic challenge.

Researchers often face the difficulty of distinguishing this target molecule from its starting material (typically 2,4-difluoroaniline ) or its des-fluoro analogs during reaction monitoring. This guide moves beyond basic peak listing to provide a differential spectroscopic strategy , enabling you to confirm the successful installation of the aminomethyl group (


) onto the fluorinated aromatic scaffold.

Structural Deconvolution & Vibrational Logic

To interpret the IR spectrum accurately, we must deconstruct the molecule into its constituent vibrational environments. The target molecule is a hybrid of two distinct amine classes.

The Structural Hybrid
  • Moiety A (Core): 2,4-Difluoroaniline (

    
    ).[1] Electron-poor aromatic ring due to two fluorine atoms.
    
  • Moiety B (Arm): Aminomethyl group (

    
    ). Primary aliphatic amine attached via a methylene bridge.
    
The "Smoking Gun" Signals

The success of your synthesis is defined by the appearance of Moiety B signals superimposed on the Moiety A background.

  • The Validation Zone (2800–3000 cm⁻¹): The starting material (2,4-difluoroaniline) has no aliphatic protons. The target molecule does (the methylene bridge).

  • The Amine Complex (3200–3500 cm⁻¹): You are moving from a single primary amine (doublet) to two distinct primary amines (overlapping multiplet).

Comparative Spectral Analysis: Target vs. Alternatives

The following table contrasts the target molecule against its immediate precursor and a non-fluorinated analog to highlight diagnostic shifts.

Table 1: Differential IR Peak Assignments
Vibrational ModeTarget: 3-(Aminomethyl)-2,4-difluoroanilinePrecursor: 2,4-DifluoroanilineAnalog: 3-Aminobenzylamine (Non-fluorinated)Diagnostic Value
N-H Stretch (Primary Amine)Complex Multiplet ~3450–3200 cm⁻¹ (Overlap of Aniline + Benzylamine)Clean Doublet ~3440 & 3360 cm⁻¹ (Typical Aniline)Broad MultipletMedium: Broadening indicates presence of second amine, but H-bonding can obscure this.[2]
Aromatic C-H Stretch (

)
Present 3100–3010 cm⁻¹Present 3100–3010 cm⁻¹PresentLow: Common to all.
Aliphatic C-H Stretch (

)
DISTINCT PEAKS ~2950–2850 cm⁻¹ (Methylene -CH₂-)ABSENT (Baseline is flat)PresentCRITICAL: Presence of these peaks confirms the aminomethyl arm is attached.
C=C Ring Stretch ~1630, 1500 cm⁻¹~1630, 1500 cm⁻¹~1600, 1480 cm⁻¹Low: Fluorine substitution shifts these higher than non-F analogs.
N-H Scissoring (Bending)Broad/Split ~1650–1590 cm⁻¹Sharp ~1620 cm⁻¹BroadMedium: Overlap with ring modes makes this difficult to quantify.
C-F Stretch Strong/Broad 1250–1100 cm⁻¹Strong/Broad 1250–1100 cm⁻¹ABSENT High: Confirms retention of Fluorine atoms (distinguishes from defluorinated side-products).
Substitution Pattern (OOP Bending)Tetrasubstituted Complex fingerprint (850–700 cm⁻¹)Trisubstituted Distinct pattern (different from target)DisubstitutedHigh: The "fingerprint" region will shift significantly upon substitution at the 3-position.

Technical Insight: The electron-withdrawing fluorine atoms at positions 2 and 4 will slightly blueshift (increase wavenumber) the N-H stretching frequencies of the aniline nitrogen compared to the non-fluorinated analog, due to the inductive effect reducing the availability of the lone pair for conjugation [1].

Experimental Protocol: ATR-FTIR Verification

To ensure reproducibility and minimize sampling error, follow this self-validating protocol using Attenuated Total Reflectance (ATR).

Equipment Setup
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal (Diamond preferred for durability against amines).

  • Resolution: 4 cm⁻¹.

  • Scans: 16 (Screening) or 64 (Publication quality).

Step-by-Step Methodology
  • System Blanking:

    • Clean crystal with isopropanol.

    • Collect background spectrum (air). Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Precursor Baseline (Control):

    • Run a scan of pure 2,4-difluoroaniline .

    • Observation: Note the absence of peaks between 3000–2800 cm⁻¹. If peaks exist here, your precursor is contaminated with aliphatic impurities.

  • Target Analysis:

    • Place solid/oil sample of 3-(Aminomethyl)-2,4-difluoroaniline on the crystal.

    • Apply pressure clamp (if solid) to ensure optical contact.

    • Collect spectrum.[3][4][5][6][7][8]

  • Differential Subtraction (Optional but Recommended):

    • Using software, subtract the precursor spectrum from the target spectrum.

    • Result: The difference spectrum should show positive peaks clearly in the 2950–2850 cm⁻¹ region (

      
      ) and changes in the fingerprint region.
      

Decision Logic: The Identification Workflow

Use the following logic flow to interpret your spectral data and make a "Go/No-Go" decision on the identity of your intermediate.

IR_Identification_Logic Start Start Spectral Analysis Check_CF Check 1250-1000 cm⁻¹ Are strong C-F bands present? Start->Check_CF Check_Aliphatic Check 3000-2800 cm⁻¹ Are distinct peaks present (2950-2850 cm⁻¹)? Check_CF->Check_Aliphatic Yes Result_Wrong STOP: Compound is likely non-fluorinated analog or salt form. Check_CF->Result_Wrong No Check_NH Check 3500-3200 cm⁻¹ Is the N-H region broadened or showing new shoulders? Check_Aliphatic->Check_NH Yes Result_Precursor STOP: Starting Material (2,4-Difluoroaniline). Reaction failed. Check_Aliphatic->Result_Precursor No (Flat Baseline) Result_Success CONFIRMED IDENTITY: 3-(Aminomethyl)-2,4-difluoroaniline Check_NH->Result_Success Yes (Complex Pattern) Result_Impurity WARNING: Check for Aliphatic Impurities (Solvent/Grease) Check_NH->Result_Impurity No (Clean Doublet)

Caption: Logical workflow for distinguishing the target aminomethyl compound from its precursor using key spectral regions.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Authoritative text on inductive effects of halogens on amine shifts).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[3][4] (Source for specific C-F and substituted benzene ring frequencies).

  • National Institute of Standards and Technology (NIST). 2,4-Difluoroaniline IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Baseline data for precursor comparison).

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for 3-(Aminomethyl)-2,4-difluoroaniline Analysis

Introduction: The Analytical Imperative for 3-(Aminomethyl)-2,4-difluoroaniline 3-(Aminomethyl)-2,4-difluoroaniline is a highly functionalized aromatic amine, a structural motif frequently encountered in modern pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 3-(Aminomethyl)-2,4-difluoroaniline

3-(Aminomethyl)-2,4-difluoroaniline is a highly functionalized aromatic amine, a structural motif frequently encountered in modern pharmaceutical development. Its combination of a reactive aminomethyl group and an aniline core, modified by electron-withdrawing fluorine atoms, makes it a valuable synthetic intermediate or a potential process-related impurity in the manufacture of Active Pharmaceutical Ingredients (APIs). The regulatory landscape mandates rigorous control over all such components, making the ability to accurately identify and quantify this molecule not just an analytical task, but a critical component of ensuring drug safety and efficacy.[1][2]

This guide provides an in-depth comparison of the reference standards and analytical methodologies essential for the robust analysis of 3-(Aminomethyl)-2,4-difluoroaniline. We will move beyond simple procedural lists to explore the scientific rationale behind methodological choices, ensuring that every analysis is a self-validating system. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to establish and verify the purity and identity of this critical compound.

Part 1: The Foundation of Accurate Measurement - Reference Standard Qualification

A reliable reference standard is the cornerstone of any quantitative analytical method.[3] Its purity and identity must be unequivocally established, as all subsequent sample measurements will be benchmarked against it. The choice of a reference standard is not trivial and depends on its intended use and the stage of drug development.

Types of Reference Standards: A Comparative Overview

The term "reference standard" encompasses a hierarchy of materials, from globally recognized pharmacopoeial standards to internally qualified working standards.[4] For a non-compendial substance like 3-(Aminomethyl)-2,4-difluoroaniline, standards are typically sourced from commercial suppliers or synthesized in-house and then rigorously qualified.

Standard Type Purity Requirement Typical Characterization Package Traceability & Intended Use
Commercial Certified Reference Material (CRM) High purity (typically >98%), fully characterized with a detailed Certificate of Analysis (CoA).¹H NMR, Mass Spec, HPLC/GC Purity, Water Content (KF), Residual Solvents, Assay.Traceable to national standards (e.g., NIST) where applicable. Used for critical assays, method validation, and as a primary standard.
In-House Primary Standard Highest feasible purity, extensively characterized using orthogonal methods.Comprehensive: ¹H/¹³C NMR, MS, IR, Elemental Analysis, HPLC, GC, DSC, TGA, KF.Qualified internally to serve as the primary reference for an organization. Used to qualify working standards.
In-House Working Standard Purity confirmed to be fit-for-purpose for routine analysis.Identity confirmed (e.g., by IR or MS). Purity and Assay determined by a validated method against the Primary Standard.Used for routine QC testing, release assays, and stability studies. Cost-effective for frequent use.[4]
The Logic of a Self-Validating Qualification Workflow

Trust in a reference standard is built upon a foundation of orthogonal, cross-validating analytical data. A single technique is insufficient to declare a compound "pure." The workflow below illustrates a robust process for qualifying an in-house primary standard, ensuring a high degree of confidence in its certified value.

G cluster_0 Material Acquisition cluster_1 Structural Confirmation (Identity) cluster_2 Purity & Assay Determination (Orthogonal Methods) cluster_3 Certification A In-House Synthesis or Commercial Procurement B ¹H and ¹³C NMR A->B Identity Check C Mass Spectrometry (MS) A->C Identity Check D Infrared (IR) Spectroscopy A->D Identity Check E HPLC-UV (Organic Purity) B->E C->E D->E F GC-FID/MS (Volatile/Organic Impurities) J Mass Balance Calculation (100% - Impurities) E->J Data Integration G Karl Fischer (KF) (Water Content) F->J Data Integration H Thermogravimetric Analysis (TGA) (Residual Solvents/Inorganics) G->J Data Integration I Quantitative NMR (qNMR) (Absolute Assay) H->J Data Integration I->J Data Integration K Certified Reference Standard with CoA J->K

Figure 1: Workflow for Qualifying an In-House Reference Standard.

The core principle here is trustworthiness through verification. For instance, a purity value determined by HPLC is corroborated by GC, which analyzes a different spectrum of potential impurities.[2] The final assay is often determined by a mass balance approach, where the contributions of all organic impurities, water, residual solvents, and non-combustible material are subtracted from 100%.[2] Alternatively, a direct and highly accurate assay can be determined using Quantitative NMR (qNMR), a technique that provides a direct measurement against a certified internal standard without the need for a specific reference standard of the analyte itself.[5]

Part 2: Comparative Analysis of Analytical Methodologies

The choice of analytical technique is driven by the specific question being asked: Are we confirming identity? Determining purity? Measuring the exact amount (assay)? For 3-(Aminomethyl)-2,4-difluoroaniline, both liquid and gas chromatography are powerful tools.

Technique Principle Information Provided Strengths for AMDFA Analysis Limitations & Considerations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Purity (Area %), Assay (vs. Standard), Stability (Degradation Products).Excellent for non-volatile, polar compounds like anilines. High precision and robustness.[6][7]Co-eluting impurities can lead to inaccurate purity values. Requires a chromophore for UV detection.
GC-MS Partitioning between a carrier gas and a stationary phase, followed by ionization and mass-to-charge separation.Identity (Mass Spectrum), Purity (Area %), Volatile Impurities.High sensitivity and specificity. Mass spectrum provides definitive structural confirmation.[8]AMDFA may require derivatization to improve volatility and thermal stability.[9] Non-volatile impurities will not be detected.
LC-MS Combines HPLC separation with the specificity of mass spectrometry.Identity, Purity, Trace-level Impurity Identification.The gold standard for impurity identification and characterization. No derivatization needed.[8]Can be less quantitative than HPLC-UV without isotope-labeled standards. Susceptible to matrix effects.
qNMR Measures the nuclear magnetic resonance signal of specific nuclei, which is directly proportional to the number of nuclei.Absolute Purity/Assay.A primary ratio method; does not require a reference standard of the analyte. Highly accurate.[5]Requires a specialized instrument and expertise. Less sensitive than chromatographic methods.

From a practical standpoint, HPLC-UV is the workhorse for routine purity and assay determination. GC-MS is invaluable for identifying potential starting materials or volatile side-products from the synthesis. LC-MS is the premier tool for identifying unknown degradation products in stability studies.[10] Finally, qNMR offers the most accurate and direct method for certifying a primary reference standard.[5]

Part 3: Field-Proven Experimental Protocols

The following protocols are robust starting points for the analysis of 3-(Aminomethyl)-2,4-difluoroaniline, adapted from established methods for related aniline compounds.[6][7] The causality behind parameter selection is explained to empower the analyst to troubleshoot and adapt these methods.

Protocol 1: Purity and Assay by Reverse-Phase HPLC-UV

This method is designed to separate the main analyte from potential non-volatile impurities and degradation products.

G A Sample Preparation ~1 mg/mL in Diluent (50:50 Acetonitrile:Water) B HPLC System Setup (See Table 3) A->B C Injection Inject 10 µL of sample and reference standard B->C D Separation Isocratic elution on C18 column C->D E Detection UV at 255 nm D->E F Data Analysis Calculate Area % for Purity Compare peak area to standard for Assay E->F

Figure 2: General Workflow for HPLC-UV Analysis.

Method Parameters:

Parameter Condition Rationale / Senior Scientist Insight
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the aniline, making it a standard choice for this class of compounds.
Mobile Phase Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier. Phosphoric acid is added to protonate the aniline and aminomethyl groups (pH ~2.5-3), ensuring a single ionic species and leading to sharp, symmetrical peaks by minimizing interaction with residual silanols on the column packing.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection UV at 255 nmAromatic compounds like anilines typically have strong absorbance in the 250-260 nm range. A diode array detector (DAD) can be used to assess peak purity.[11]
Injection Vol. 10 µLA typical volume to avoid overloading the column while ensuring a strong detector response.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh ~10 mg of the 3-(Aminomethyl)-2,4-difluoroaniline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (Diluent).

  • Sample Preparation: Prepare the sample to be analyzed at the same target concentration as the standard using the same diluent.

  • System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the standard solution first to establish the retention time and response. Follow with the sample injection(s). A blank injection (diluent) should be run to identify any system-related peaks.

  • Purity Calculation: For the sample chromatogram, calculate the area percent of the main peak relative to the total area of all peaks (excluding blank and solvent front peaks).

    • % Purity = (Area_main_peak / Total_Area_all_peaks) * 100

  • Assay Calculation: Compare the peak area of the analyte in the sample to that of the reference standard.

    • Assay (mg/mL) = (Area_sample / Area_standard) * Concentration_standard

Protocol 2: Identity and Volatile Impurity Screening by GC-MS

This method is ideal for confirming the compound's identity via its mass spectrum and for detecting volatile impurities that might not be seen by HPLC.

Method Parameters:

Parameter Condition Rationale / Senior Scientist Insight
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of semi-volatile organic compounds, including anilines.[12]
Carrier Gas Helium, constant flow at 1.2 mL/minHelium is the standard inert carrier gas for GC-MS, providing good efficiency.
Inlet Temp. 250 °CMust be hot enough to ensure rapid vaporization of the sample without causing thermal degradation.
Oven Program Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min)The temperature program is designed to first elute highly volatile compounds at a low temperature, then ramp up to elute the main analyte and any higher-boiling impurities.
MS Source Temp. 230 °CStandard temperature for an electron ionization (EI) source.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVEI provides reproducible fragmentation patterns that can be compared to spectral libraries for identity confirmation. The molecular ion for AMDFA (C₇H₈F₂N₂) is expected at m/z 158.07.
Scan Range m/z 40 - 400A wide scan range to capture low-mass fragments as well as the molecular ion and any higher-mass impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or methylene chloride. Note: Derivatization with an agent like 4-carbethoxyhexafluorobutyryl chloride may be required if peak tailing or thermal degradation is observed.[9]

  • System Setup: Condition the GC-MS system and perform any required tuning.

  • Analysis: Inject 1 µL of the sample solution using a split or splitless injection, depending on the sample concentration.

  • Data Analysis:

    • Identity Confirmation: Compare the acquired mass spectrum of the main peak to the theoretical fragmentation pattern of 3-(Aminomethyl)-2,4-difluoroaniline. The presence of the molecular ion (m/z 158) and characteristic fragments confirms the structure.

    • Purity Assessment: Integrate all peaks in the total ion chromatogram (TIC). The area percent of the main peak provides an estimate of the purity with respect to other volatile components.

Conclusion

The selection and qualification of a reference standard for 3-(Aminomethyl)-2,4-difluoroaniline is a foundational activity that dictates the quality and reliability of all subsequent analytical data. A robust characterization package, employing orthogonal analytical techniques such as HPLC, GC-MS, and potentially qNMR, is not merely a "nice-to-have" but an essential component of a trustworthy, self-validating analytical system.[2][5] By understanding the principles behind the chosen methodologies—from the pH control in an HPLC mobile phase to the ionization technique in a mass spectrometer—scientists can generate data that is not only accurate and precise but also defensible under the highest levels of scientific and regulatory scrutiny.

References

  • Gallo, V., et al. (2014). Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology. Journal of Pharmaceutical and Biomedical Analysis.
  • MRIGlobal. (2024). Reference Standards in the Pharmaceutical Industry.
  • Pharmaffiliates. (2025). Types of Reference Standards Used in the Pharmaceutical Industry.
  • LGC Standards. (n.d.). Characterisation of non-compendial impurity reference standards: How good is good enough?
  • SIELC Technologies. (2018). Separation of 2,4-Difluoroaniline on Newcrom R1 HPLC column.
  • Wang, C., et al. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. Journal of Analytical Methods in Chemistry.
  • ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity.
  • Eadsforth, C.V., et al. (1984). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate.
  • Hollender, J., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
  • Dasgupta, A., et al. (n.d.). Gas Chromatographic/Mass Spectrometric Identification and Quantification of Aniline After Extraction From Serum and Derivatization With 4-Carbethoxyhexafluorobutyryl Chloride, a New Derivative. Sílice.
  • NIOSH. (1998). NMAM 2017: ANILINE, o-TOLUIDINE, AND NITROBENZENE.
  • BenchChem. (2025). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • U.S. Environmental Protection Agency. (2025). 3-(Aminomethyl)-2,4-difluoroaniline - Publications - Abstract Sifter.
  • Zhang, L., et al. (2015). Determination of methyl aniline compounds in gasoline by GC-MS. ResearchGate.
  • Riggin, P.M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency.
  • El-Kimary, E.I., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. BMC Chemistry.
  • ABRF Metabolomics Research Group. (2010). MASS SPECTROMETRY BASED METABOLOMICS.

Sources

Comparative

A Comparative Guide to the Elemental and Spectroscopic Characterization of Difluoroaniline Isomers

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Analysis of 3,4-Difluoroaniline and 2,5-Difluoroaniline In the landscape of modern drug discovery and materials science, fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Analysis of 3,4-Difluoroaniline and 2,5-Difluoroaniline

In the landscape of modern drug discovery and materials science, fluorinated aromatic amines serve as pivotal building blocks. Their unique electronic properties, conferred by the strongly electronegative fluorine atoms, can significantly influence molecular interactions, metabolic stability, and lipophilicity, making them highly sought-after motifs in the design of novel chemical entities. Among these, difluoroaniline isomers are of particular interest. However, the precise substitution pattern of the fluorine atoms on the aniline ring profoundly impacts the molecule's overall characteristics. This guide provides a comprehensive, data-driven comparison of two common isomers: 3,4-difluoroaniline and 2,5-difluoroaniline, offering a detailed exploration of their elemental and spectroscopic characterization.

This guide is designed to move beyond a simple recitation of data. As Senior Application Scientists, our goal is to provide a narrative that explains the "why" behind the "how." We will delve into the causality of experimental choices, ensuring that each analytical protocol is presented as a self-validating system for structure elucidation and purity assessment.

The Critical Role of Isomeric Differentiation

The seemingly subtle shift in the position of a fluorine atom can lead to vastly different physicochemical properties and, consequently, divergent biological activities or material characteristics. For instance, the differential placement of electron-withdrawing fluorine atoms alters the electron density distribution on the aromatic ring and the basicity of the amino group. This, in turn, affects hydrogen bonding capabilities, receptor-binding interactions, and metabolic pathways. Therefore, unambiguous characterization of a specific isomer is a non-negotiable aspect of quality control in research and development.

This guide will focus on the foundational analytical techniques employed for the structural confirmation and purity assessment of 3,4-difluoroaniline and 2,5-difluoroaniline:

  • Elemental Analysis (CHN Analysis)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F)

  • Mass Spectrometry (MS)

  • Fourier-Transform Infrared (FTIR) Spectroscopy

Section 1: Elemental Analysis - The Foundation of Purity

Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For organic compounds like difluoroanilines, Carbon, Hydrogen, and Nitrogen (CHN) analysis is a fundamental first step to confirm the molecular formula and assess purity.[1]

Theoretical vs. Experimental Values: A Comparative Look

The theoretical elemental composition of difluoroaniline (C₆H₅F₂N) is calculated based on its molecular formula and the atomic weights of its constituent atoms. Any significant deviation between the theoretical and experimentally determined values can indicate the presence of impurities, such as residual solvents or by-products from the synthesis.[2]

ElementTheoretical %
Carbon (C)55.82%
Hydrogen (H)3.90%
Nitrogen (N)10.85%

Note: Fluorine content is typically not directly measured by standard CHN analyzers and is inferred by difference.

Experimental Protocol: Combustion Analysis

The most common method for CHN analysis is automated combustion analysis.

Principle: A small, precisely weighed sample is combusted in a high-temperature furnace in the presence of excess oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the difluoroaniline sample (typically 1-3 mg) is accurately weighed into a tin capsule.

  • Combustion: The capsule is dropped into a furnace heated to ~900-1000 °C. The tin capsule promotes a rapid, complete combustion (flash combustion).

  • Gas Separation: The combustion products are swept by a helium carrier gas through a column packed with reagents to absorb interfering elements (like halogens and sulfur) and then through a gas chromatography column to separate CO₂, H₂O, and N₂.

  • Detection and Quantification: A thermal conductivity detector measures the concentration of each gas, and the instrument's software calculates the percentage of C, H, and N in the original sample.

Elemental_Analysis_Workflow Start Weigh Sample (1-3 mg) in Tin Capsule Combustion Flash Combustion (~1000 °C, O2) Start->Combustion Separation Gas Chromatography Separation (CO2, H2O, N2) Combustion->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Result Calculate %C, %H, %N Detection->Result

Figure 1: Workflow for Elemental Analysis via Combustion.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For fluorinated compounds, ¹⁹F NMR is an indispensable addition to the standard ¹H and ¹³C NMR experiments.

¹H NMR: A Window into the Proton Environment

The ¹H NMR spectrum provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In difluoroanilines, the aromatic protons are split not only by neighboring protons but also by the fluorine atoms, leading to complex splitting patterns that are characteristic of the substitution pattern.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine atoms, and the carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) provide crucial information for assigning the signals to specific carbons in the ring.

¹⁹F NMR: The Fluorine Fingerprint

¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds. The chemical shifts of the fluorine atoms and their coupling to protons and other fluorine atoms (if present) are highly diagnostic of their position on the aromatic ring.[3]

Comparative Spectral Data

The following tables summarize the expected and reported NMR spectral data for 3,4-difluoroaniline and 2,5-difluoroaniline.

Table 1: ¹H NMR Data Comparison (in CDCl₃)

CompoundProtonChemical Shift (ppm)Multiplicity
3,4-Difluoroaniline H-2~6.8ddd
H-5~6.6m
H-6~6.5m
NH₂~3.6br s
2,5-Difluoroaniline H-3~6.4m
H-4~6.9m
H-6~6.3m
NH₂~3.7br s

Note: 'm' denotes a complex multiplet, 'ddd' denotes a doublet of doublet of doublets, and 'br s' denotes a broad singlet. Actual chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.[4]

Table 2: ¹⁹F NMR Data Comparison (in CDCl₃, referenced to CFCl₃)

CompoundFluorineChemical Shift (ppm)
3,4-Difluoroaniline F-3~ -138
F-4~ -155
2,5-Difluoroaniline F-2~ -120
F-5~ -140

Note: The significant difference in chemical shifts allows for easy differentiation of the isomers.

NMR_Workflow Sample Dissolve Sample in Deuterated Solvent (e.g., CDCl3) H1_NMR Acquire ¹H NMR Spectrum Sample->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Sample->C13_NMR F19_NMR Acquire ¹⁹F NMR Spectrum Sample->F19_NMR Analysis Correlate Spectra & Assign Structure H1_NMR->Analysis C13_NMR->Analysis F19_NMR->Analysis

Figure 2: General workflow for NMR analysis.

Section 3: Mass Spectrometry - Weighing the Molecule

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also reveal structural information through the analysis of fragmentation patterns.

Determining the Molecular Weight

For both 3,4-difluoroaniline and 2,5-difluoroaniline, the nominal molecular weight is 129 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

  • Calculated Monoisotopic Mass for C₆H₅F₂N: 129.0390 u

Fragmentation Patterns: A Clue to Isomeric Structure

While the molecular ion peak will be the same for both isomers, their fragmentation patterns upon electron ionization (EI) may show subtle differences due to the different stabilities of the fragment ions. However, distinguishing isomers based solely on EI-MS fragmentation can be challenging.

Table 3: Key Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Ions (m/z)
3,4-Difluoroaniline C₆H₅F₂N129.11129 (M⁺), 112, 101
2,5-Difluoroaniline C₆H₅F₂N129.11129 (M⁺), 112, 101

Note: The fragmentation patterns are often very similar for isomers and may not be sufficient for unambiguous identification without other supporting data.[3][5]

Section 4: Fourier-Transform Infrared (FTIR) Spectroscopy - Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] The vibrational frequencies of the chemical bonds are sensitive to the molecular structure.

Characteristic Vibrational Modes

For difluoroanilines, key vibrational modes include:

  • N-H stretching: Typically observed as two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-N stretching: Found in the aromatic amine region of 1250-1350 cm⁻¹.

  • C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.

  • Aromatic C-H and C=C stretching: Observed in their characteristic regions.

The precise positions of the C-F stretching and the out-of-plane C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) can differ between the isomers, providing a basis for their differentiation.

Table 4: Comparison of Key FTIR Absorption Bands (cm⁻¹)

Functional Group3,4-Difluoroaniline (approx.)2,5-Difluoroaniline (approx.)
N-H Stretch3480, 33903485, 3395
C-N Stretch13201315
C-F Stretch1280, 11801290, 1150

Note: These are approximate values and can vary based on the sampling method (e.g., KBr pellet, thin film, or ATR).[3]

FTIR_Analysis Sample Prepare Sample (e.g., ATR) IR_Beam Pass IR Beam Through Sample Sample->IR_Beam Detector Measure IR Absorption IR_Beam->Detector Spectrum Generate FTIR Spectrum Detector->Spectrum

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Aminomethyl)-2,4-difluoroaniline

Executive Summary: The "Dual-Threat" Profile As researchers, we often treat intermediates as generic organic solids. However, 3-(Aminomethyl)-2,4-difluoroaniline presents a specific "dual-threat" hazard profile that dema...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Threat" Profile

As researchers, we often treat intermediates as generic organic solids. However, 3-(Aminomethyl)-2,4-difluoroaniline presents a specific "dual-threat" hazard profile that demands a calibrated safety protocol beyond standard Good Laboratory Practice (GLP).

  • The Aniline Core: Like its parent 2,4-difluoroaniline, this molecule is lipophilic. It can rapidly penetrate intact skin, entering the bloodstream to cause methemoglobinemia (oxidation of hemoglobin), leading to systemic hypoxia.

  • The Aminomethyl Arm: The primary amine on the benzylic position increases basicity, elevating the risk from simple irritation to potential chemical burns and severe eye damage.

Core Directive: Treat this substance as a permeation hazard . Standard nitrile gloves offer insufficient protection against prolonged contact with aromatic amines.

Hazard Identification & Risk Assessment

Before opening the vial, understand the physiological risks.

Hazard CategoryGHS Classification (Derived)Physiological Mechanism
Acute Toxicity Category 3/4 (Oral, Dermal, Inhal.)Systemic: Aromatic amines metabolize to hydroxylamines, oxidizing Fe²⁺ in hemoglobin to Fe³⁺, blocking oxygen transport.
Skin/Eye Hazard Category 1B/2 (Corrosive/Irritant)Local: High pH of the aminomethyl group causes saponification of membrane lipids (tissue destruction).
Sensitization Category 1 (Skin Sensitizer)Immune: Haptenization of skin proteins may lead to severe allergic dermatitis upon re-exposure.
Physical Combustible Liquid/SolidFire: Flash points for benzylamines are often >60°C but can ignite if heated or aerosolized by static.

Personal Protective Equipment (PPE) Architecture

Do not rely on a single barrier. Use a "Defense-in-Depth" strategy.

A. Dermal Protection (The Critical Control Point)

Why: Aromatic amines can permeate standard 4-mil nitrile gloves in <15 minutes. Protocol:

  • Primary Layer (Inner): Silver Shield® (EVOH/PE laminate) or heavy-gauge Butyl Rubber. These provide >8 hours of breakthrough protection against amines.

  • Secondary Layer (Outer): Standard Nitrile (disposable). This provides dexterity and protects the inner expensive glove from physical abrasion.

  • Technique: "Taping" the cuff of the outer glove to the lab coat sleeve is recommended for operations involving >10g of material.

B. Respiratory Protection

Why: Fine powders of fluorinated anilines are easily aerosolized; vapors are potent.

  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Powder Handling): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

    • Note: N95 masks are insufficient for vapors generated during weighing or reaction exotherms.

C. Ocular Protection[1][2][3][4][5]
  • Standard: Chemical Splash Goggles (indirect venting). Safety glasses are forbidden due to the corrosivity risk of the amine vapor/dust.

  • High Risk: Add a polycarbonate Face Shield if handling liquid solutions >100mL.

PPE Decision Logic

PPE_Logic Start START: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Liquid / Solution State->Liquid Reaction/Workup Qty Quantity? Small < 1 gram Qty->Small Analytical Large > 1 gram Qty->Large Prep Scale Solid->Qty Liquid->Qty Level3 LEVEL 3 PPE: Level 2 + Tyvek Sleeves + P100/OV Respirator (Standby) Liquid->Level3 High Temp/Spill Risk Level1 LEVEL 1 PPE: Nitrile (Double) + Goggles + Fume Hood Small->Level1 Level2 LEVEL 2 PPE: Laminate Inner Gloves + Nitrile Outer + Goggles + Face Shield + Fume Hood Large->Level2

Figure 1: PPE Selection Matrix based on operational scale and physical state.

Operational Protocols

Phase 1: Weighing & Transfer (Highest Risk)

Static electricity can disperse the light powder, leading to inhalation or surface contamination.

  • Engineering Control: Place the balance inside the fume hood. If this is impossible, use a powder containment hood.

  • Static Mitigation: Use an ionizing fan or antistatic gun on the spatula and vial before opening.

  • The "Closed Transfer" Rule:

    • Tare a vial with its cap on.

    • Open the source container only inside the hood.

    • Transfer solid.

    • Close both containers immediately.

    • Wipe the exterior of the transfer vial with a methanol-dampened tissue (discard as hazardous waste) before removing it from the hood.

Phase 2: Reaction Setup

Chemistry Insight: The aminomethyl group is nucleophilic. In the presence of acid chlorides or anhydrides, the reaction will be exothermic.

  • Solvent Choice: Dissolve the solid in solvent (e.g., DCM, THF) immediately to reduce inhalation risk.

  • Trap: If using volatile reagents, ensure the hood exhaust is functioning.

  • Labeling: Mark the flask clearly: "TOXIC: FLUORO-ANILINE DERIVATIVE."

Phase 3: Decontamination
  • Acid Wash: Amines are basic. Decontaminate glassware and surfaces with a dilute (5%) HCl or Citric Acid solution. This converts the volatile/lipophilic free base into a water-soluble, non-volatile ammonium salt.

  • Solvent Wash: Follow with water and then acetone.

Operational Workflow Diagram

Workflow Prep 1. Preparation Check Hood Flow Don Laminate Gloves Weigh 2. Weighing Use Antistatic Gun Keep Sash Low Prep->Weigh Verify PPE Dissolve 3. Solubilization Dissolve immediately to suppress dust Weigh->Dissolve Closed Transfer Clean 4. Decon Wipe surfaces with 5% Citric Acid Dissolve->Clean Post-Process Waste 5. Disposal Segregate as 'Toxic Organic' Clean->Waste

Figure 2: Step-by-step workflow for safe handling from preparation to disposal.

Emergency Response

Self-Validating Safety: Ensure these antidotes/supplies are physically present before starting work.

ScenarioImmediate ActionTechnical Rationale
Skin Contact 1. Blot (do not rub) excess liquid. 2. Flush with Polyethylene Glycol (PEG) 400 (if available) or copious water for 15 mins.PEG 400 is superior to water for solubilizing lipophilic amines from skin pores. Rubbing accelerates absorption.
Eye Contact Flush for 15 minutes minimum at eyewash station. Hold eyelids open.The basicity of the aminomethyl group causes rapid corneal clouding. Immediate dilution is vital.
Inhalation Move to fresh air.[1][2][3][4] Administer oxygen if trained. Seek medical attention immediately. Delayed pulmonary edema or methemoglobinemia symptoms (blue lips/nails) can occur 2-4 hours post-exposure.
Spill (<10g) Cover with vermiculite or spill pads. Wet the powder gently with oil/solvent to prevent dust.Do not dry sweep. Creating dust increases the inhalation hazard exponentially.

References

  • U.S. EPA. (2025). Chemical Dashboard: 3-(Aminomethyl)-2,4-difluoroaniline (CAS 683744-94-7).[5]Link

  • PubChem. (n.d.). Laboratory Chemical Safety Summary (LCSS): 2,4-Difluoroaniline (Parent Compound Analog). National Library of Medicine. Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure: Chemical Protective Clothing Selection.Link

  • Loba Chemie. (2015).[6] Safety Data Sheet: 2-Fluoroaniline (Structural Analog).[6]Link

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)-2,4-difluoroaniline
Reactant of Route 2
3-(Aminomethyl)-2,4-difluoroaniline
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